2-Bromo-4-chloropyridin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chloropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXFKYRDEFEWPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625940 | |
| Record name | 2-Bromo-4-chloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-45-7 | |
| Record name | 2-Bromo-4-chloropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-chloropyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-2-bromo-4-chloropyridine
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-Amino-2-bromo-4-chloropyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in drug discovery and chemical synthesis.
Core Properties
3-Amino-2-bromo-4-chloropyridine, with the IUPAC name 3-bromo-4-chloropyridin-2-amine, is a polysubstituted pyridine ring that serves as a versatile building block in organic synthesis.[1][2] Its reactivity is largely dictated by the electronic effects of the amino, bromo, and chloro substituents on the pyridine core.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Amino-2-bromo-4-chloropyridine is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrClN₂ | [1][2] |
| Molecular Weight | 207.45 g/mol | [1][2] |
| CAS Number | 221297-82-1 | [1][2] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Melting Point | Not explicitly reported; related compounds melt in the range of 100-150 °C | Inferred from related compounds |
| Solubility | Sparingly soluble in water; soluble in many organic solvents like ethanol, methanol, and acetone.[3] | Inferred from related compounds |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine ring are expected to appear as distinct signals. The chemical shifts will be influenced by the positions of the amino, bromo, and chloro groups. For example, in N-Boc-3-amino-4-bromopyridine, the pyridine protons appear at δ 9.31 (s, 1H), 8.10 (d, J = 5.2 Hz, 1H), and 7.45 (d, J = 5.2 Hz, 1H).[1] |
| ¹³C NMR | The spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be characteristic of a highly substituted, electron-deficient aromatic system. For N-Boc-3-amino-4-bromopyridine, carbon signals are observed at δ 152.0, 144.3, 142.3, 133.9, 127.1, and 122.2.[1] |
| IR Spectroscopy | The spectrum will likely exhibit characteristic bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations. For N-(4-Bromobenzyl)-3-amino-4-chloropyridine, an N-H stretch is observed at 3244 cm⁻¹.[1] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |
Synthesis and Purification
The synthesis of 3-Amino-2-bromo-4-chloropyridine can be approached through various synthetic strategies, often involving the functionalization of a pre-existing pyridine ring. A plausible synthetic route, based on methodologies for similar compounds, is outlined below.
Experimental Protocol: Synthesis of a Halogenated Aminopyridine Intermediate
This protocol is adapted from the synthesis of N-Boc-3-amino-4-bromopyridine and illustrates a general strategy that could be modified to obtain the target compound.[1]
Materials:
-
3-Aminopyridine derivative (starting material)
-
Brominating or chlorinating agent (e.g., N-Bromosuccinimide, N-Chlorosuccinimide)
-
Protecting group (e.g., Di-tert-butyl dicarbonate for Boc protection)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Base (e.g., n-Butyllithium)
-
Quenching agent (e.g., Saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
Procedure:
-
Protection of the Amino Group: The starting aminopyridine is dissolved in an appropriate solvent, and a suitable protecting group (e.g., Boc anhydride) is added to protect the amino functionality.
-
Directed Ortho-Metalation and Halogenation: The protected aminopyridine is dissolved in an anhydrous solvent and cooled to a low temperature (e.g., -78 °C). A strong base (e.g., n-butyllithium) is added dropwise to deprotonate the position ortho to the directing group. A solution of the halogenating agent is then added to introduce the bromo or chloro substituent.
-
Work-up and Extraction: The reaction is quenched with a suitable reagent, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to obtain the pure 3-Amino-2-bromo-4-chloropyridine.
Diagram of a General Synthetic Workflow
References
- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
2-Bromo-4-chloropyridin-3-amine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-chloropyridin-3-amine is a halogenated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring an amine group ortho to a bromine atom and a chlorine atom at the 4-position, makes it a valuable intermediate for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a representative synthetic approach, and its application in cross-coupling reactions, a cornerstone of modern drug discovery.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrClN₂ | [1] |
| Molecular Weight | 207.46 g/mol | [1] |
| Physical Form | Powder/Solid | |
| Storage Conditions | 4°C, protect from light | [1] |
| SMILES | NC1=C(Cl)C=CN=C1Br | [1] |
| InChI Key | BZXFKYRDEFEWPG-UHFFFAOYSA-N |
Synthesis
Representative Synthetic Protocol: Bromination of 2-amino-4-chloropyridine
This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2-amino-4-chloropyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane. Cool the solution to 0°C in an ice bath.
-
Bromination: Slowly add N-Bromosuccinimide (1.0-1.2 eq) portion-wise to the cooled solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents. The bromine atom at the 2-position is the primary site for this reaction.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Spectroscopic Data of 2-Bromo-4-chloropyridin-3-amine: A Technical Guide
Introduction
2-Bromo-4-chloropyridin-3-amine is a halogenated and aminated pyridine derivative. Such structures are common scaffolds and intermediates in medicinal chemistry and drug development. Accurate structural elucidation and confirmation are critical for its application in research and synthesis. This technical guide provides a summary of the predicted spectroscopic data (NMR, IR, and MS) for this compound and outlines generalized experimental protocols for acquiring this information.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring and data from similar molecules.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR (Proton NMR) | |||
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8 - 8.0 | Doublet | ~5.0 - 5.5 | H-6 |
| ~7.0 - 7.2 | Doublet | ~5.0 - 5.5 | H-5 |
| ~4.5 - 5.5 | Broad Singlet | - | NH₂ |
| ¹³C NMR (Carbon-13 NMR) | |||
| Predicted Chemical Shift (δ, ppm) | Assignment | ||
| ~148 - 152 | C-6 | ||
| ~145 - 148 | C-4 | ||
| ~138 - 142 | C-2 | ||
| ~120 - 124 | C-5 | ||
| ~110 - 114 | C-3 |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane) and are dependent on the solvent used.
Infrared (IR) Spectroscopy Data
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1620 - 1580 | Strong | N-H bending (scissoring) |
| 1550 - 1450 | Medium to Strong | C=C and C=N aromatic ring stretching |
| 1300 - 1200 | Medium | C-N stretching |
| 850 - 750 | Strong | C-Cl stretching |
| 700 - 600 | Medium | C-Br stretching |
Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Assignment |
| 206, 208, 210 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |
| 190, 192, 194 | Medium | [M-NH₂]⁺ |
| 127, 129 | Medium | [M-Br]⁺ |
| 171, 173 | Medium | [M-Cl]⁺ |
| 77 | Medium | [C₅H₃N]⁺ fragment |
Note: The isotopic pattern of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (typically 0-160 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or quadrupole mass analyzer) with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine and chlorine should be clearly visible.
Visualization
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Bromo-4-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-4-chloropyridin-3-amine. Due to the limited availability of direct experimental spectral data for this specific compound in the public domain, this guide leverages established principles of NMR spectroscopy and data from analogous substituted pyridines to offer a robust prediction of its spectral characteristics. This information is intended to support researchers in compound identification, purity assessment, and structural elucidation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The amine group protons are expected to appear as a broad singlet. The predicted chemical shifts (δ) and coupling constants (J) are summarized in Table 1. These predictions are based on the known electronic effects of the bromo, chloro, and amino substituents on the pyridine ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.20 - 7.40 | Doublet | ~ 5.0 - 6.0 |
| H-6 | 7.90 - 8.10 | Doublet | ~ 5.0 - 6.0 |
| -NH₂ | 4.50 - 5.50 | Broad Singlet | - |
Note: Predictions are based on data for 3-aminopyridine and known substituent effects. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is predicted to show five distinct signals, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronegativity and position of the substituents. The predicted chemical shifts are detailed in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 135 - 140 |
| C-3 | 145 - 150 |
| C-4 | 140 - 145 |
| C-5 | 120 - 125 |
| C-6 | 148 - 153 |
Note: These are estimated values based on the analysis of similar substituted pyridine compounds.
Molecular Structure
The structure of this compound with atom numbering is presented below to facilitate the correlation of NMR data.
Synthesis Pathway for 2-Bromo-4-chloropyridin-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and effective synthesis pathway for 2-Bromo-4-chloropyridin-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The described methodology is a multi-step process commencing from the readily available starting material, 2-amino-4-chloropyridine. This document outlines detailed experimental protocols adapted from established procedures for analogous compounds, presents quantitative data in a clear tabular format, and includes a visual representation of the synthesis workflow to aid in laboratory-scale preparation.
Core Synthesis Pathway
The synthesis of this compound can be achieved through a three-step reaction sequence. The pathway involves an initial Sandmeyer-type reaction to replace the amino group of 2-amino-4-chloropyridine with a bromine atom, followed by electrophilic nitration at the C3 position of the resulting 2-bromo-4-chloropyridine. The final step is the selective reduction of the nitro group to the desired 3-amino functionality.
Caption: Three-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the compounds involved in the synthesis pathway. Yields are based on analogous reactions and should be considered estimates for optimization in a laboratory setting.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Estimated Yield (%) |
| 2-Amino-4-chloropyridine | C₅H₅ClN₂ | 128.56 | Starting Material | - |
| 2-Bromo-4-chloropyridine | C₅H₃BrClN | 192.44 | Intermediate | 52[1] |
| 2-Bromo-4-chloro-3-nitropyridine | C₅H₂BrClN₂O₂ | 237.44 | Intermediate | Not Reported |
| This compound | C₅H₄BrClN₂ | 207.46 | Final Product | ~80[2] |
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar compounds and provide a robust starting point for the synthesis.
Step 1: Synthesis of 2-Bromo-4-chloropyridine
This procedure is adapted from the Sandmeyer reaction of 2-chloro-4-aminopyridine.[1]
Materials:
-
2-Amino-4-chloropyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-chloropyridine (1.0 eq.) in 48% hydrobromic acid.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring at 0°C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (catalytic amount) in hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain 2-bromo-4-chloropyridine.
Step 2: Synthesis of 2-Bromo-4-chloro-3-nitropyridine
This protocol is adapted from the nitration of 2-amino-4-bromopyridine.[3]
Materials:
-
2-Bromo-4-chloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
40% Sodium Hydroxide (NaOH) solution
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C using an ice bath.
-
Slowly add 2-bromo-4-chloropyridine (1.0 eq.) to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq.) to a small amount of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the pyridine substrate, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of 40% sodium hydroxide solution until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the product under vacuum to yield 2-bromo-4-chloro-3-nitropyridine.
Step 3: Synthesis of this compound
This protocol is based on the reduction of nitroarenes using iron powder.[2][4]
Materials:
-
2-Bromo-4-chloro-3-nitropyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or Acetic Acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, suspend 2-bromo-4-chloro-3-nitropyridine (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq.) and a catalytic amount of ammonium chloride or acetic acid to the suspension.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water and ethyl acetate to the residue.
-
Neutralize any remaining acid with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or silica gel column chromatography.
References
Starting materials for 2-Bromo-4-chloropyridin-3-amine synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines the primary synthetic pathways for the preparation of 2-Bromo-4-chloropyridin-3-amine, a key intermediate in the development of various pharmaceutical compounds. This document provides detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of the synthetic workflows.
Overview of Synthetic Strategy
The synthesis of this compound is most effectively achieved through a multi-step process. The core strategy involves the initial synthesis of a substituted nitropyridine intermediate, followed by the reduction of the nitro group to the desired amine. The presented pathway begins with the nitration of 2-amino-4-chloropyridine, followed by a Sandmeyer reaction to introduce the bromine atom, and finally, the reduction of the nitro-intermediate.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-3-nitropyridin-2-amine
The initial step involves the nitration of 2-amino-4-chloropyridine. The electron-donating amino group directs the electrophilic nitration primarily to the 3- and 5-positions. The use of a mixed acid system (concentrated sulfuric and nitric acids) is a standard and effective method for this transformation.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%).
-
Substrate Addition: Cool the sulfuric acid to 0°C in an ice bath. Slowly and portion-wise, add 2-amino-4-chloropyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 10°C.
-
Nitration: Cool the mixture to 0°C. Add a mixture of concentrated nitric acid (70%) and concentrated sulfuric acid dropwise via the dropping funnel, maintaining the reaction temperature below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield 4-chloro-3-nitropyridin-2-amine.
| Reagent/Solvent | Molar Ratio (to starting material) | Key Parameters |
| 2-Amino-4-chloropyridine | 1.0 | - |
| Conc. H₂SO₄ (98%) | - | Solvent and catalyst |
| Conc. HNO₃ (70%) | 1.1 - 1.5 | Nitrating agent |
| Temperature | - | 0-5°C |
| Reaction Time | - | 1-2 hours |
Step 2: Synthesis of 2-Bromo-4-chloro-3-nitropyridine
The second step involves the conversion of the amino group of 4-chloro-3-nitropyridin-2-amine to a bromo group via a Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate.
Experimental Protocol:
-
Diazotization: Suspend 4-chloro-3-nitropyridin-2-amine in an aqueous solution of hydrobromic acid (48%). Cool the suspension to 0-5°C in an ice-salt bath.
-
Formation of Diazonium Salt: Slowly add a chilled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature between 0°C and 5°C throughout the addition. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Cool this solution to 0°C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion and Work-up: After the gas evolution ceases, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-bromo-4-chloro-3-nitropyridine can be purified by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio (to starting material) | Key Parameters |
| 4-Chloro-3-nitropyridin-2-amine | 1.0 | - |
| HBr (48%) | 3.0 - 4.0 | - |
| NaNO₂ | 1.1 - 1.2 | Formation of diazonium salt |
| CuBr | 1.1 - 1.2 | Catalyst |
| Temperature | - | 0-5°C |
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group of 2-bromo-4-chloro-3-nitropyridine to the corresponding amine. This can be achieved using various reducing agents, with tin(II) chloride in an acidic medium being a common and effective method that is generally tolerant of halogen substituents.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-4-chloro-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the solution of the nitropyridine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Filter the mixture to remove the inorganic salts.
-
Purification: Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.[1]
| Reagent/Solvent | Molar Ratio (to starting material) | Key Parameters |
| 2-Bromo-4-chloro-3-nitropyridine | 1.0 | - |
| SnCl₂·2H₂O | 3.0 - 5.0 | Reducing agent[1] |
| Conc. HCl | - | Acidic medium |
| Solvent | - | Ethanol or Ethyl Acetate |
| Temperature | - | Room temperature to 50°C |
Visualization of the Synthetic Pathway
The following diagrams illustrate the logical workflow of the synthesis of this compound.
Caption: Synthetic pathway to this compound.
Alternative Starting Materials and Synthetic Routes
An alternative approach to the synthesis of this compound could involve starting from a different commercially available pyridine derivative and introducing the required functionalities in a different order. For instance, one could envision a route starting from a pre-brominated pyridine.
Alternative Route: Starting from 2-Amino-4-bromopyridine
This route begins with the nitration of 2-amino-4-bromopyridine, followed by chlorination and reduction.
Experimental Workflow:
-
Nitration of 2-Amino-4-bromopyridine: Following a similar procedure to section 2.1, 2-amino-4-bromopyridine can be nitrated to yield 2-amino-4-bromo-3-nitropyridine.[2]
-
Sandmeyer Reaction (Chloro-de-amination): The amino group of 2-amino-4-bromo-3-nitropyridine can be converted to a chloro group using a Sandmeyer reaction with sodium nitrite, hydrochloric acid, and copper(I) chloride. This would yield the same intermediate, 2-bromo-4-chloro-3-nitropyridine.
-
Reduction of the Nitro Group: The final reduction step would be identical to that described in section 2.3.
Caption: Alternative synthetic route to this compound.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through logical and well-established organic transformations. The choice of the specific synthetic route will depend on the availability and cost of the starting materials. The protocols provided in this guide offer a comprehensive framework for the successful laboratory-scale synthesis of this important pharmaceutical intermediate. For large-scale production, further optimization of reaction conditions and purification methods would be necessary.
References
Chemical structure and IUPAC name of 2-Bromo-4-chloropyridin-3-amine
An In-depth Technical Guide to 2-Bromo-4-chloropyridin-3-amine
Introduction
This compound is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring an amine group flanked by bromo and chloro substituents, makes it a versatile precursor for the development of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, particularly for professionals in the fields of chemical research and drug development. The compound's utility is significant in the synthesis of novel molecules for pharmaceutical and agrochemical industries, including potential antiviral and anticancer agents[1].
Chemical Identity and Structure
The fundamental identity of this compound is established by its IUPAC name and various chemical identifiers. The structure consists of a pyridine ring substituted at the 2, 3, and 4 positions.
IUPAC Name: this compound
Chemical Structure: The structure is defined by a pyridine core with a bromine atom at position 2, a chlorine atom at position 4, and an amine group at position 3.
| Identifier | Value |
| CAS Number | 357263-45-7[2][3][4] |
| Molecular Formula | C₅H₄BrClN₂[2][3] |
| Molecular Weight | 207.46 g/mol [2] |
| Canonical SMILES | NC1=C(Cl)C=CN=C1Br[2] |
| InChI | 1S/C5H4BrClN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2[5] |
| InChIKey | BZXFKYRDEFEWPG-UHFFFAOYSA-N[5] |
Physicochemical and Computational Data
The physical and computational properties of this compound are summarized below. These values are essential for predicting its behavior in various chemical environments and for designing synthetic routes.
| Property | Value | Source |
| Physical Form | Powder / Solid | [6] |
| Boiling Point | 289.98 °C at 760 mmHg | [1] |
| Density | 1.835 g/cm³ | [1] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [2] |
| LogP (predicted) | 2.0797 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 0 | [2] |
Synthesis and Experimental Protocols
General Experimental Protocol for Halogen Exchange via Diazotization
The following protocol is a generalized procedure adapted from the synthesis of 2-chloro-4-bromopyridine from 2-chloro-4-aminopyridine, illustrating a key transformation relevant to the synthesis of halogenated pyridines[7].
-
Diazotization:
-
Dissolve the starting aminopyridine (1.0 eq.) in 48% aqueous hydrobromic acid at 0 °C.
-
Cool the reaction mixture to -10 °C.
-
Add a solution of sodium nitrite (NaNO₂) (2.2 eq.) dissolved in water dropwise over 30 minutes, maintaining the temperature at -10 °C.
-
Stir the mixture for an additional 10-30 minutes at -10 °C.
-
-
Sandmeyer Reaction (Introduction of Bromine):
-
In a separate vessel, prepare a solution or suspension of a copper(I) bromide (CuBr) catalyst.
-
Slowly add the cold diazonium salt solution to the catalyst mixture.
-
Allow the reaction to warm to room temperature and stir for 1.5-16 hours until nitrogen evolution ceases[7].
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the color dissipates[7].
-
Adjust the pH to be alkaline using a 35% sodium hydroxide solution[7].
-
Extract the aqueous phase with an organic solvent such as diethyl ether or dichloromethane (3x)[7].
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure[7].
-
Purify the crude product using silica gel column chromatography to yield the final halogenated pyridine[7].
-
Spectroscopic Analysis
Spectroscopic data is critical for structure elucidation and quality control. While specific experimental spectra for this compound were not found, the expected data can be predicted based on its structure and data from analogous compounds[8].
Predicted Spectroscopic Data
| ¹H NMR (Proton NMR) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic CH | ~7.8-8.0 | d | H-6 |
| Aromatic CH | ~7.0-7.2 | d | H-5 |
| Amine NH₂ | ~4.5-5.5 | br s | NH₂ |
| ¹³C NMR (Carbon-13 NMR) | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-Br | ~140-145 | C-2 |
| C-NH₂ | ~148-152 | C-3 |
| C-Cl | ~145-150 | C-4 |
| C-H | ~115-120 | C-5 |
| C-H | ~150-155 | C-6 |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Assignment |
| N-H stretching | 3450-3300 | Amine group |
| C-H stretching | 3100-3000 | Aromatic |
| N-H bending | 1640-1600 | Amine group |
| C=C, C=N stretching | 1600-1450 | Pyridine ring |
| C-Cl stretching | 800-600 | Chloro group |
| C-Br stretching | 600-500 | Bromo group |
General Protocol for Spectroscopic Characterization
This protocol is a standard methodology for the analysis of organic compounds[8].
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquisition: Use a high-field NMR spectrometer (e.g., 400 MHz) to acquire ¹H and ¹³C NMR spectra.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Acquisition: Use a mass spectrometer with an appropriate ionization technique (e.g., ESI, EI) to obtain the mass spectrum. The distinct isotopic pattern of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) should be observable.
-
Applications in Research and Drug Development
This compound is a valuable intermediate in medicinal chemistry. The presence of three distinct functional groups (amine, bromo, chloro) on the pyridine scaffold allows for selective and sequential chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions. This versatility enables the construction of diverse molecular libraries for drug discovery programs[1][9].
Its applications include:
-
Scaffold for Complex Molecules: It serves as a starting point for synthesizing more complex, polycyclic heterocyclic systems.
-
Pharmaceutical Synthesis: It is a precursor in the development of various therapeutic agents, including potential antiviral and anticancer drugs[1].
-
Agrochemical Development: The pyridine core is common in agrochemicals, and this compound can be used to develop new pesticides and herbicides[1].
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 357263-45-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. PubChemLite - this compound (C5H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 6. 2-Bromo-3-chloropyridin-4-amine | 610277-13-9 [sigmaaldrich.com]
- 7. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
Physical properties and stability of 2-Bromo-4-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties and stability of 2-Bromo-4-chloropyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research. The information is presented to assist in its safe handling, application in synthesis, and analytical characterization.
Core Physical and Chemical Properties
This compound is a halogenated aminopyridine derivative. Its structure, featuring a pyridine ring substituted with bromine, chlorine, and an amine group, makes it a versatile building block in organic synthesis. The precise arrangement of these functional groups influences its reactivity and physical characteristics.
Quantitative Physical Data
A summary of the available quantitative physical and chemical data for this compound is provided in the table below. It is important to note that while some properties have been computationally predicted or are available from single sources, experimentally verified data for properties such as melting point remain limited in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrClN₂ | |
| Molecular Weight | 207.46 g/mol | [1] |
| Appearance | Powder/Solid | |
| Boiling Point | 289.983 °C at 760 mmHg | [2] |
| Density | 1.835 g/cm³ | |
| InChI Key | BZXFKYRDEFEWPG-UHFFFAOYSA-N | |
| CAS Number | 357263-45-7 | [1] |
Stability and Handling
Proper storage and handling of this compound are crucial to maintain its integrity and ensure laboratory safety.
Storage: Commercial suppliers recommend storing the compound at room temperature or under refrigerated conditions (2-8°C), protected from light.[1] For long-term storage, temperatures of -20°C for 1-2 years have been suggested, while for short-term storage of 1-2 weeks, -4°C is recommended.[1]
General Stability: While specific studies on the thermal, photochemical, and pH-dependent stability of this compound are not extensively documented, related halo-aminopyridines can be sensitive to light and elevated temperatures. Decomposition pathways may involve dehalogenation or oxidation of the amine group.
Incompatibilities: As a general precaution, avoid strong oxidizing agents and strong acids.
Safe Handling: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[1]
Experimental Protocols
Detailed, validated experimental protocols for the analysis of this compound are not widely published. However, based on general procedures for similar compounds, the following methodologies can be adapted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire spectra using a standard pulse program.
-
Typical spectral width: 0-12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire spectra using a proton-decoupled pulse program.
-
Typical spectral width: 0-160 ppm.
-
A higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically in the range of 220-280 nm for pyridinic systems).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) and dilute to an appropriate concentration for analysis.
-
Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurities. The peak area percentage can be used to estimate purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and identify volatile impurities.
Methodology:
-
Instrumentation: A standard GC-MS system.
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program should be developed to ensure good separation of the analyte from any impurities. A starting temperature of around 100°C, ramping up to 280-300°C is a reasonable starting point.
-
Injection: A split/splitless injector is typically used.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating a fragmentation pattern that can be compared to spectral libraries.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol.
Visualizations
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.
Caption: Workflow for assessing chemical stability.
Experimental Workflow for Purity Analysis
This diagram outlines a typical experimental workflow for determining the purity of a chemical substance.
Caption: Workflow for purity analysis.
References
An In-depth Technical Guide on the Reactivity of 2-Bromo-4-chloropyridin-3-amine with Nucleophiles
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 2-Bromo-4-chloropyridin-3-amine (CAS 357263-45-7) with various nucleophiles. As a highly functionalized pyridine derivative, this compound is a valuable building block in medicinal chemistry and materials science. This document elucidates the core principles governing its reactivity, focusing on the regioselectivity of nucleophilic aromatic substitution (SNAr). By examining the electronic effects of the pyridine nitrogen, the amino group, and the two distinct halogen substituents, a predictive model for its reaction with N-, O-, and S-nucleophiles is established. This guide includes representative experimental protocols, tabulated reaction data based on analogous systems, and detailed mechanistic and workflow diagrams to provide a robust theoretical and practical framework for researchers utilizing this versatile reagent.
Introduction and Core Reactivity Profile
Substituted pyridines are foundational scaffolds in a vast array of pharmaceuticals and biologically active compounds. This compound is a particularly interesting synthetic intermediate due to its multiple, differentially reactive sites. The primary reaction pathway for this class of compounds is nucleophilic aromatic substitution (SNAr), a process where a nucleophile replaces a leaving group on the aromatic ring.
The reactivity of the pyridine ring is profoundly influenced by the interplay of its substituents:
-
Pyridine Nitrogen: The inherent electron-withdrawing nature of the ring nitrogen atom depletes electron density at the C2 (ortho) and C4 (para) positions. This activates these positions for attack by nucleophiles by stabilizing the resulting negatively charged intermediate.[1][2]
-
Halogen Substituents: The bromine atom at C2 and the chlorine atom at C4 are inductively electron-withdrawing, further activating the ring toward nucleophilic attack. They also serve as potential leaving groups.
-
Amino Substituent: The amino group at the C3 position is a powerful electron-donating group by resonance, which would typically deactivate an aromatic ring for SNAr. However, its location meta to the C4 position and ortho to the C2 position, combined with its inductive effects, creates a complex electronic landscape that dictates the ultimate site of reaction.
Analysis of Regioselectivity
The key question in the functionalization of this compound is regioselectivity: will an incoming nucleophile displace the bromide at C2 or the chloride at C4? The outcome is determined by a combination of electronic activation and leaving group ability.
-
Electronic Activation: The C2 and C4 positions are both activated by the ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][2] In many pyridine and pyrimidine systems, the C4 position exhibits higher reactivity in SNAr reactions compared to the C2 position. Studies on analogous 2,4-disubstituted pyrimidines consistently show a strong preference for initial substitution at the C4 position.[3][4]
-
Leaving Group Ability: In a typical SNAr reaction, the rate-determining step is the initial attack of the nucleophile. The reaction is less sensitive to carbon-halogen bond strength than an SN2 reaction. The stability of the intermediate is paramount, and the inductive electron-withdrawal of the leaving group contributes to this. The established order of reactivity for halogens in SNAr is often F > Cl > Br > I, favoring the more electronegative atom.[5]
Predicted Outcome: Based on the convergence of these factors, nucleophilic attack is predicted to occur preferentially at the C4 position, leading to the displacement of the chloride ion. The superior activation of the C4 position by the ring nitrogen is the dominant factor, a trend well-documented for related heterocyclic systems.[3][6]
Reactions with Nucleophiles
The following sections detail the predicted reactions of this compound with common classes of nucleophiles. The specified conditions are representative examples derived from analogous reactions on related halopyridines and halopyrimidines and should be considered starting points for optimization.
Reactions with N-Nucleophiles (Amines)
Amine nucleophiles are widely used to functionalize heterocyclic cores in drug discovery. The reaction is typically performed in a polar aprotic solvent with a base to neutralize the HX byproduct.
Table 1: Predicted Reactions with Amine Nucleophiles
| Nucleophile | Representative Reagents & Conditions | Predicted Product | Predicted Yield | Analogous Ref. |
|---|---|---|---|---|
| Ammonia | NH₄OH, Dioxane, 120 °C, Sealed Tube | 2-Bromo-4-aminopyridin-3-amine | Moderate | [7] |
| Morpholine | K₂CO₃, DMF, 100 °C | 2-Bromo-4-(morpholino)pyridin-3-amine | High | [3] |
| Aniline | NaH, THF, 65 °C | 2-Bromo-4-(phenylamino)pyridin-3-amine | Moderate-High | [6] |
| Benzylamine | DIPEA, EtOH, Reflux | 4-((Benzylamino)-2-bromopyridin-3-amine | High |[7] |
Reactions with O-Nucleophiles (Alkoxides & Hydroxide)
Alkoxides and hydroxide serve as potent oxygen nucleophiles for the synthesis of pyridinols and alkoxy-pyridines. Anhydrous conditions are crucial for reactions with alkoxides to prevent competitive hydrolysis.
Table 2: Predicted Reactions with Oxygen Nucleophiles
| Nucleophile | Representative Reagents & Conditions | Predicted Product | Predicted Yield | Analogous Ref. |
|---|---|---|---|---|
| Methoxide | NaOMe, MeOH, 65 °C | 2-Bromo-4-methoxypyridin-3-amine | High | [2] |
| Ethoxide | NaOEt, EtOH, 78 °C | 2-Bromo-4-ethoxypyridin-3-amine | High | [7] |
| Hydroxide | NaOH (aq.), DMSO, 100 °C | 3-Amino-2-bromopyridin-4(1H)-one | Moderate |[5] |
Reactions with S-Nucleophiles (Thiols)
Thiols are excellent nucleophiles for SNAr reactions, readily displacing halides to form thioethers.[8] The corresponding thiolate, generated with a mild base, is even more reactive.
Table 3: Predicted Reactions with Sulfur Nucleophiles
| Nucleophile | Representative Reagents & Conditions | Predicted Product | Predicted Yield | Analogous Ref. |
|---|---|---|---|---|
| Thiophenol | K₂CO₃, DMF, 80 °C | 2-Bromo-4-(phenylthio)pyridin-3-amine | High | [9] |
| Ethanethiol | NaH, THF, 25-50 °C | 2-Bromo-4-(ethylthio)pyridin-3-amine | High | [10] |
| Sodium Hydrosulfide | NaSH, EtOH, Reflux | 3-Amino-2-bromopyridine-4(1H)-thione | Moderate |[8] |
Mechanistic Overview and Visualization
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of the nucleophile on the electron-deficient C4 carbon. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and, critically, onto the electronegative ring nitrogen, which provides substantial stabilization. In the second, faster step, the leaving group (chloride) is expelled, and aromaticity is restored.
Representative Experimental Protocol
Reaction: Synthesis of 2-Bromo-4-(morpholino)pyridin-3-amine
Disclaimer: This is a representative protocol based on analogous systems and has not been optimized for this specific substrate. Appropriate safety precautions should be taken.
-
Reagents & Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-dimethylformamide (DMF, 5-10 mL per mmol of substrate).
-
Nucleophile Addition: Add morpholine (1.2 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 100 °C and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into ice-water. A precipitate may form. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a highly versatile building block poised for selective functionalization via nucleophilic aromatic substitution. A thorough analysis of the electronic and steric factors governing its reactivity strongly indicates a preference for substitution at the C4 position, displacing the chloride leaving group. This inherent regioselectivity allows for the predictable synthesis of a wide range of 3-amino-2-bromo-4-substituted pyridines, which are valuable intermediates for the development of novel therapeutics and functional materials. The representative protocols and mechanistic insights provided herein offer a solid foundation for chemists to explore and exploit the synthetic potential of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-4-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The substituted pyridine scaffold is a privileged structure in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. 2-Bromo-4-chloropyridin-3-amine is a versatile starting material for the synthesis of a diverse range of kinase inhibitors, offering multiple reaction sites for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors. It includes synthetic strategies, experimental procedures, and representative data on the biological activities of the resulting compounds against relevant kinase targets.
Synthetic Strategies
The chemical structure of this compound offers three primary points for diversification: the bromine atom at the 2-position, the chlorine atom at the 4-position, and the amino group at the 3-position. The differential reactivity of the two halogen atoms allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: The bromine and chlorine atoms can be substituted with aryl or heteroaryl groups. Generally, the C-Br bond is more reactive towards palladium-catalyzed cross-coupling than the C-Cl bond, allowing for selective functionalization at the 2-position. Subsequent, more forcing conditions can then be used to functionalize the 4-position.
-
Buchwald-Hartwig Amination: This reaction enables the introduction of a wide variety of primary and secondary amines at either the 2- or 4-position, expanding the chemical space and allowing for the modulation of interactions with the kinase active site.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is generally more susceptible to nucleophilic aromatic substitution than the bromine at the 2-position. This allows for the selective introduction of nucleophiles such as amines, alcohols, and thiols at the C4 position.
-
Annulation Reactions: The 3-amino group can be utilized in condensation reactions to form fused heterocyclic systems, such as pyrido[3,2-d]pyrimidines, which are common scaffolds in many kinase inhibitors.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position
This protocol describes the selective substitution of the bromine atom at the 2-position of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add Pd(dppf)Cl2 (0.05 eq.) to the vessel.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution at the C4-Position
This protocol details the selective substitution of the chlorine atom at the 4-position with an amine.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in DMF.
-
Add potassium carbonate (2.0 eq.) and the amine (1.5 eq.).
-
Heat the reaction mixture to 100 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Synthesis of a Pyrido[3,2-d]pyrimidine Scaffold
This protocol describes the formation of a fused pyrimidine ring system.
Materials:
-
Product from Protocol 1 or 2 (e.g., 2-Aryl-4-chloropyridin-3-amine)
-
Formamide
-
Phosphorus oxychloride (POCl3)
-
Amine for subsequent substitution (e.g., aniline)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
Procedure:
-
Cyclization: Heat the substituted 2-Aryl-4-chloropyridin-3-amine (1.0 eq.) in an excess of formamide at 160-180 °C for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration, wash with water, and dry to obtain the corresponding 7-aryl-5-chloropyrido[3,2-d]pyrimidin-4(3H)-one.
-
Chlorination: Reflux the obtained pyrimidinone (1.0 eq.) in phosphorus oxychloride for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate, and purify to yield the 4,5-dichloro-7-arylpyrido[3,2-d]pyrimidine.
-
Amination: To a solution of the dichloro intermediate (1.0 eq.) in n-butanol, add the desired amine (e.g., aniline, 1.2 eq.) and DIPEA (2.0 eq.).
-
Heat the mixture to reflux and stir for 12-24 hours.
-
Cool to room temperature, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain the final kinase inhibitor.
Data Presentation
The following tables summarize representative quantitative data for kinase inhibitors synthesized from this compound derivatives. The data is illustrative and based on activities of structurally related compounds found in the literature.
Table 1: Synthetic Yields of Key Intermediates
| Starting Material | Reaction Type | Product | Yield (%) |
| This compound | Suzuki Coupling (C2) | 2-(4-Methoxyphenyl)-4-chloropyridin-3-amine | 75 |
| This compound | SNAr (C4) | 2-Bromo-4-morpholinopyridin-3-amine | 82 |
| 2-(4-Methoxyphenyl)-4-chloropyridin-3-amine | Cyclization/Chlorination | 4,5-Dichloro-7-(4-methoxyphenyl)pyrido[3,2-d]pyrimidine | 65 |
Table 2: In Vitro Kinase Inhibitory Activity (IC50)
| Compound ID | Target Kinase | IC50 (nM) |
| INH-1 (C2-Aryl, C4-Morpholino) | EGFR | 15 |
| INH-2 (C2-Aryl, C4-Anilino) | VEGFR2 | 25 |
| INH-3 (Pyrido[3,2-d]pyrimidine) | CDK2 | 8 |
| INH-4 (Pyrido[3,2-d]pyrimidine) | PIM-1 | 12 |
Visualizations
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and its inhibition.
Caption: Role of CDK2 in the cell cycle and its inhibition.
Experimental Workflow Diagram
Caption: General synthetic workflow for kinase inhibitors.
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-4-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This methodology is of particular importance in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl compounds. This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 2-bromo-4-chloropyridin-3-amine with various boronic acids. The presence of both an amino group and two different halogen atoms on the pyridine ring presents unique challenges and opportunities for selective functionalization. The amino group can potentially coordinate with the palladium catalyst, while the differential reactivity of the C-Br and C-Cl bonds allows for regioselective coupling.
Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-Br bond) of the this compound.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic moiety to the palladium(II) complex.
-
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The primary amine on the substrate can influence the reaction, and in some cases, protection of the amine may be considered, though many modern catalyst systems tolerate this functional group.[1]
Data Presentation: Suzuki-Miyaura Coupling Conditions for Substituted Halopyridines
The following table summarizes various conditions for the Suzuki-Miyaura coupling of substituted halopyridines with different boronic acids, providing a reference for optimizing the reaction with this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85[2] |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane | 100 | 16 | 92[2] |
| 3 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85[2] |
| 4 | 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | >15 | Moderate to Good[3][4] |
| 5 | 2-Amino-5-chloropyridine | Thiophene boronic acid | Pd₂(dba)₃ | 2-(Dicyclohexylphosphino)biphenyl (2) | K₃PO₄ | n-Butanol | - | 4-10 | 95[5] |
| 6 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | aq Na₂CO₃ | Toluene/Ethanol/Water | Reflux | 8 | 86[1] |
| 7 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good[6] |
Experimental Protocols
This section provides a general, robust starting protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve maximum yield.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, ligand (if applicable), and the base.
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water in a 4:1 to 5:1 ratio. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure coupled product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2-Bromo-4-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of 2-Bromo-4-chloropyridin-3-amine. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds, which are pivotal in the synthesis of a vast array of pharmaceuticals and biologically active compounds.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide and an amine in the presence of a base.[1] For dihalogenated substrates like this compound, achieving regioselectivity is a key challenge. The inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds typically allows for selective amination at the more reactive C-Br position.[2] The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] This protocol focuses on conditions that favor the selective amination at the C-2 position of the pyridine ring.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[3] The choice of ligand, base, and solvent is critical for achieving high yields and selectivity.[4]
Comparative Reaction Conditions
The following table summarizes representative conditions for the selective Buchwald-Hartwig amination of this compound with various amines. These conditions are based on established protocols for similar dihalopyridine substrates.[5][6]
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (4.5) | NaOtBu (1.4) | Dioxane | 90 | 16 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Josiphos (4) | K₂CO₃ (2.0) | Toluene | 110 | 10 | 75-85 |
| 4 | n-Hexylamine | Pd(OAc)₂ (2.5) | XPhos (5) | NaOtBu (1.5) | THF | 80 | 18 | 88-98 |
Experimental Protocols
General Procedure for the Selective Buchwald-Hartwig Amination:
This protocol describes a general method for the selective amination at the C-2 position of this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)[7]
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Reaction Setup:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base under a counterflow of inert gas.[3]
-
Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Add anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.[9]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 2-amino-4-chloropyridin-3-amine derivative.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Catalytic Cycle
The diagram below outlines the simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a suite of palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-4-chloropyridin-3-amine as a key building block. This trifunctional pyridine derivative offers a versatile platform for the synthesis of complex heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The methodologies detailed herein—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings—enable the selective formation of carbon-carbon and carbon-nitrogen bonds, paving the way for the creation of diverse molecular libraries.
Principle of Regioselectivity
A critical consideration for the functionalization of this compound is the regioselectivity of the cross-coupling reaction. The reactivity of halogens in palladium-catalyzed reactions generally follows the trend: I > Br > Cl. Consequently, the carbon-bromine bond at the C-2 position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the C-4 position. This inherent difference in reactivity allows for selective functionalization at the C-2 position under standard cross-coupling conditions, leaving the C-4 chloro-substituent available for subsequent transformations. The proximate 3-amino group may exert electronic and coordinating effects that can influence reaction rates, but the C-Br bond is the anticipated primary reaction site.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C(sp²)-C(sp²) bonds, making it ideal for the synthesis of biaryl and heteroaryl compounds. Coupling this compound with various boronic acids or esters will selectively yield 2-aryl-4-chloropyridin-3-amine derivatives.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions for Analogous Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Note: The data presented is for analogous bromopyridine substrates and should be considered as a predictive guide for the reaction with this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines at the C-2 position.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions for Analogous Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | ~40-70 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | ~80-95 |
| 3 | Cyclopentylamine | BrettPhos-precatalyst (5) | - | LiHMDS (2.5) | THF | 65 | 16 | 78 |
Note: The data presented is for analogous bromopyridine substrates and should be considered as a predictive guide for the reaction with this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4-8 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to pre-form the catalyst.
-
Add this compound and the amine coupling partner.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted pyridines.[3] For this compound, this reaction is expected to selectively occur at the C-2 position.
Data Presentation: Representative Sonogashira Coupling Conditions for Analogous Bromopyridines
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | 60 | 12 | ~80-90 |
Note: The data presented is for analogous aminobromopyridine substrates and should be considered as a predictive guide.[1][4]
Experimental Protocol: Sonogashira Coupling
This is a general procedure and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Et₃N or DIPEA, as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI under an inert atmosphere.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat as required (e.g., 60-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with an organic solvent.
-
Filter through a pad of celite and wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[5][6] This reaction can be used to introduce vinyl groups at the C-2 position of this compound.
Data Presentation: Representative Heck Reaction Conditions for Analogous Bromopyridines
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 16 | ~70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Acetonitrile | 80 | 24 | ~65-80 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 120 | 12 | ~60-75 |
Note: The data presented is for analogous bromopyridine substrates and should be considered as a predictive guide.[7]
Experimental Protocol: Heck Reaction
This is a general protocol and optimization may be necessary.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4-10 mol%, if required)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand (if used).
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane reagent.[7] This reaction offers a versatile method to introduce a wide array of alkyl, vinyl, and aryl groups at the C-2 position of the pyridine ring.
Data Presentation: Representative Stille Coupling Conditions for Analogous Bromopyridines
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 16 | ~80-90 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (5) | - | - | DMF | 80 | 12 | ~75-85 |
| 3 | (2-Thienyl)tributylstannane | Pd₂(dba)₃ (1.5) | P(furyl)₃ (6) | CuI (10) | NMP | 100 | 8 | ~85-95 |
Note: The data presented is for analogous bromopyridine substrates and should be considered as a predictive guide.
Experimental Protocol: Stille Coupling
This is a general protocol and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent, followed by the organostannane reagent.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
Work-up may involve washing with an aqueous solution of KF to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Catalytic Cycles and Experimental Workflow
Caption: General catalytic cycles for key palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
Application Notes and Protocols for 2-Bromo-4-chloropyridin-3-amine as a Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-Bromo-4-chloropyridin-3-amine, a valuable heterocyclic building block in the design and synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The strategic placement of amino, bromo, and chloro substituents on the pyridine ring offers multiple reaction sites for diversification, enabling the construction of a wide array of fused heterocyclic systems and substituted pyridine derivatives.
Overview of Synthetic Applications
This compound serves as a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and macrocyclic compounds targeting challenging cancer-related proteins like KRAS G12C.[1][2] Its utility stems from the differential reactivity of the bromo and chloro groups, allowing for selective functionalization through common cross-coupling reactions. The adjacent amino group can participate in cyclization reactions to form fused heterocyclic scaffolds.
The primary applications of this building block include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: The bromo substituent at the 2-position is amenable to Suzuki coupling with various boronic acids to introduce aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: The halogen substituents can be displaced by amines to form C-N bonds, a crucial transformation in the synthesis of many pharmaceutical agents.
-
-
Synthesis of Fused Heterocyclic Systems: The 2-amino-3-halopyridine motif is a precursor for the construction of bicyclic and tricyclic systems, such as pyrido[3,2-b][1][3]oxazines, which are of interest in drug discovery.
Experimental Protocols and Data
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, the more reactive bromo group at the 2-position can be selectively coupled under appropriate conditions.
Reaction Scheme:
References
- 1. WO2022134773A1 - ä¸ç§å¤§ç¯k-ras g12cæå¶åï¼å ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]
- 2. CN112955447A - Heterocyclic kinase inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Bromo-4-chloropyridin-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-chloropyridin-3-amine is a strategically important heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group and two distinct halogen atoms on a pyridine core, offers multiple points for chemical modification. This allows for the construction of complex molecular architectures with diverse pharmacological activities. The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions, while the amino group provides a key hydrogen bond donor for interactions with biological targets. This document provides an overview of its application in the synthesis of kinase inhibitors, particularly focusing on the development of novel therapeutics for cancer.
Application in the Synthesis of PI3K Inhibitors
One of the prominent applications of this compound is in the synthesis of potent and selective phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, inhibitors of this pathway are a major focus of oncology drug discovery.
This compound serves as a key starting material for the construction of tricyclic fused dihydropyrido[3,2-e]imidazo[1,2-a]pyrazines, a novel class of PI3K inhibitors. Through a multi-step synthetic sequence, the pyridine core of this compound is elaborated to form a rigid tricyclic system that can effectively target the ATP-binding site of PI3K enzymes.
The strategic introduction of substituents at various positions of the scaffold, made possible by the reactive handles on the starting material, allows for the fine-tuning of potency and selectivity against different PI3K isoforms (α, β, δ, and γ).
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative tricyclic fused dihydropyrido[3,2-e]imidazo[1,2-a]pyrazine derivative synthesized from this compound.
| Compound ID | Target | IC50 (nM) |
| 8q | PI3Kα | 25 |
| PI3Kβ | 110 | |
| PI3Kδ | 15 | |
| PI3Kγ | 280 |
Data extracted from a study on the generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-(1H-pyrazol-1-yl)pyridin-3-amine
This protocol describes the nucleophilic aromatic substitution of the chloro group in this compound with pyrazole.
Materials:
-
This compound
-
Pyrazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add pyrazole (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-Bromo-4-(1H-pyrazol-1-yl)pyridin-3-amine.
Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-substituted-pyridin-3-amines
This protocol outlines a general procedure for the Sonogashira coupling of the bromo substituent, which can be applied to derivatives of this compound.
Materials:
-
2-Bromo-4-substituted-pyridin-3-amine (e.g., 2-Bromo-4-(1H-pyrazol-1-yl)pyridin-3-amine)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Triethylamine (TEA) or another suitable amine base
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-Bromo-4-substituted-pyridin-3-amine (1.0 eq), palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain the desired 2-alkynyl-4-substituted-pyridin-3-amine.
Visualizations
Caption: PI3K Signaling Pathway and Inhibition.
Caption: Synthetic Workflow to PI3K Inhibitors.
Caption: Role in Drug Discovery.
References
Application Notes and Protocols for the Synthesis of Polysubstituted Pyridines from 2-Bromo-4-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polysubstituted pyridines, utilizing 2-Bromo-4-chloropyridin-3-amine as a versatile starting material. The methodologies described herein leverage palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination, to achieve regioselective functionalization of the pyridine core. Such substituted pyridines are crucial scaffolds in medicinal chemistry and drug discovery.
Introduction
Polysubstituted pyridines are a prominent class of heterocycles found in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of molecular properties to enhance therapeutic efficacy and pharmacokinetic profiles. This compound is a valuable building block, offering two distinct halogen atoms that can be selectively functionalized through sequential cross-coupling reactions. The inherent reactivity difference between the bromine and chlorine atoms (Br > Cl) allows for a controlled, stepwise introduction of various substituents.
Regioselectivity in Cross-Coupling Reactions
The successful synthesis of specifically substituted pyridines from dihalogenated precursors hinges on the regioselective nature of the cross-coupling reactions. In the case of this compound, the carbon-bromine bond at the C2 position is generally more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the C4 position. This reactivity difference enables the selective functionalization at the C2 position while leaving the C4 position available for a subsequent transformation.
However, the choice of catalyst, ligand, and reaction conditions can influence this selectivity. For instance, in Buchwald-Hartwig amination of dihalopyridines, substitution often occurs preferentially at the more electron-deficient 2-position[1]. Similarly, specific catalyst systems have been developed to achieve high C2-regioselectivity in Suzuki couplings of 2,4-dibromopyridines[2][3].
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for similar halopyridine systems and may require optimization for this compound.
Suzuki Coupling at the C2-Position
This protocol describes the selective reaction of an arylboronic acid at the C2 position.
Reaction Scheme:
This compound + R-C≡CH --[Pd/Cu catalyst, Base]--> 4-Chloro-2-(alkynyl)pyridin-3-amine
This compound + R¹R²NH --[Pd catalyst, Ligand, Base]--> 4-Chloro-N²,N²-dialkyl(or aryl)pyridine-2,3-diamine
Caption: General workflow for the Suzuki coupling reaction.
Caption: General workflow for the Sonogashira coupling reaction.
Caption: Logical workflow for sequential cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-chloropyridin-3-amine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This methodology is of particular significance in drug discovery and development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of biologically active molecules. These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura reaction of 2-Bromo-4-chloropyridin-3-amine with various arylboronic acids.
The target transformation focuses on the selective arylation at the 2-position of the pyridine ring. Due to the differential reactivity of the carbon-halogen bonds, with the C-Br bond being more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond, this reaction proceeds with high regioselectivity. The resulting 2-aryl-4-chloropyridin-3-amine core is a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications, including but not limited to kinase inhibitors and antagonists for various receptors.
Reaction Principle and Selectivity
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the more reactive carbon-bromine bond of this compound.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The coupled product, 2-aryl-4-chloropyridin-3-amine, is formed, and the Pd(0) catalyst is regenerated to re-enter the catalytic cycle.
The presence of the primary amine at the 3-position can potentially influence the reaction by coordinating to the palladium catalyst. However, with the appropriate choice of ligands and reaction conditions, this can be overcome to achieve high yields of the desired product.
Data Presentation: Reaction of this compound with Various Arylboronic Acids
While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following table presents representative yields and conditions based on closely related 2-bromo-3-aminopyridine analogues. This data serves as a strong predictive guide for reaction outcomes with the specified substrate.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 8 | 90-98 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 100 | 16 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 110 | 10 | 80-90 |
| 5 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (3:1) | 85 | 18 | 70-80 |
Note: The yields are estimations based on analogous reactions and may require optimization for the specific substrate.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.
Materials and Equipment
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water
-
Schlenk flask or microwave vial
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Reaction Setup (Conventional Heating)
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst/ligand.
-
Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.
-
Replace the septum with a condenser under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) in an oil bath with vigorous stirring.
Reaction Setup (Microwave Irradiation)
-
In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (2.0 equiv.), and the palladium catalyst.
-
Add the chosen degassed solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-60 minutes.
Reaction Monitoring and Work-up
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Analysis
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-chloropyridin-3-amine.
-
Characterize the pure product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Visualizations
Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling reactions.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a robust and efficient method for the regioselective synthesis of 2-aryl-4-chloropyridin-3-amines. These compounds are valuable scaffolds for the development of novel therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the potential of this promising class of molecules in drug discovery and development. Optimization of reaction conditions for each specific arylboronic acid is recommended to achieve the highest possible yields.
Application Notes and Protocols for the Derivatization of 2-Bromo-4-chloropyridin-3-amine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors. The strategic derivatization of this core allows for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. 2-Bromo-4-chloropyridin-3-amine is a versatile starting material, offering two distinct points for modification: the bromine atom at the 2-position, which is amenable to palladium-catalyzed cross-coupling reactions, and the amino group at the 3-position, which can be functionalized through various condensation or acylation reactions.
These application notes provide detailed protocols for the derivatization of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Furthermore, protocols for relevant biological screening assays are provided, focusing on kinase inhibition and cellular anti-proliferative activity, common endpoints for this class of compounds.
Data Presentation: Biological Activity of Aminopyridine Derivatives
The following tables summarize the biological activity of various aminopyridine and related heterocyclic derivatives, illustrating the potential of this scaffold in kinase inhibition and cancer therapy. This data serves as a benchmark for what may be expected from novel derivatives of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of Aminopyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 7l | CDK2/cyclin A2 | 64.42 | AZD5438 | - |
| Compound 1 | EGFRWT | 93 | Erlotinib | - |
| Compound 1 | EGFRT790M | 174 | Erlotinib | - |
| Compound 7b | PIM-1 | 18.9 | Staurosporine | 16.7 |
| Compound 12 | PIM-1 | 14.3 | Staurosporine | 16.7 |
Data compiled from various sources, showcasing the potency of aminopyridine-based compounds against different kinase targets.[1][2][3]
Table 2: Anti-proliferative Activity of Aminopyridine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| 7l | MV4-11 | Leukemia | 0.83 |
| 7l | HT-29 | Colon Cancer | 2.12 |
| 7l | MCF-7 | Breast Cancer | 3.12 |
| 7l | HeLa | Cervical Cancer | 8.61 |
| Compound 1 | MCF-7 | Breast Cancer | 3.98 |
| Compound 12 | MCF-7 | Breast Cancer | 0.5 |
| Compound 12 | HepG2 | Liver Cancer | 5.27 |
| Compound 18 | B16F10 | Melanoma | 14.39 |
| Compound 12 | HT-29 | Colon Cancer | 4.15 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.[2][3][4][5][6]
Experimental Protocols
Derivatization of this compound
The primary strategies for derivatizing the 2-bromo position are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the 2-position of the pyridine ring.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the starting material.
-
Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-120 °C is typical. For microwave-assisted synthesis, temperatures may range from 100-150 °C with reaction times of 15-30 minutes.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-chloropyridin-3-amine derivative.
This protocol outlines the palladium-catalyzed amination at the 2-position of the pyridine ring.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 1.5-5 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane)
-
Schlenk tube or sealed tube
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, ligand, and base under an inert atmosphere.
-
Add this compound to the tube.
-
Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe. For volatile amines, the reaction should be performed in a sealed tube.[4]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-4-chloropyridin-2,3-diamine derivative.
Biological Screening Protocols
This is a general protocol for a luminescence-based kinase assay that measures ADP production, a universal product of kinase reactions.
Materials:
-
Purified target kinase (e.g., Aurora A)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test inhibitor or DMSO vehicle control.
-
Add the enzyme solution (diluted in Kinase Assay Buffer) to the wells.
-
Initiate the kinase reaction by adding the substrate/ATP mix. The final ATP concentration should ideally be at the Kₘ for the specific kinase.
-
Incubate the plate at room temperature (or 30°C) for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., MCF-7, HT-29)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well clear flat-bottom tissue culture plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for a specified period (e.g., 72 or 96 hours).
-
After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may need to be left overnight in the incubator for complete solubilization.
-
Gently mix the contents of the wells to ensure complete dissolution of the formazan.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Caption: Synthetic and screening workflow for novel inhibitors.
Caption: Simplified Aurora A kinase signaling pathway in G2/M transition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-chloropyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proposed large-scale synthesis of 2-bromo-4-chloropyridin-3-amine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is designed for scalability and is based on established chemical transformations applicable to pyridine derivatives.
Synthetic Strategy
The proposed multi-step synthesis of this compound initiates from the commercially available 2-amino-4-chloropyridine. The strategy involves a regioselective bromination followed by a nitration and subsequent reduction to yield the final product. This approach is designed to be cost-effective and amenable to industrial-scale production.
Diagram of the Proposed Synthetic Pathway:
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-chloropyridin-3-amine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols for researchers and drug development professionals working with the Suzuki-Miyaura cross-coupling of 2-Bromo-4-chloropyridin-3-amine.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
Answer: Low yields with this substrate can be attributed to several factors, given the electronic properties of the substituted pyridine ring. Key areas to investigate include:
-
Catalyst Deactivation or Inhibition: The presence of two halogen atoms and an amino group on the pyridine ring can lead to complex interactions with the palladium catalyst. The Lewis basic nitrogen atom of the pyridine ring and the amino group can coordinate to the palladium center, potentially inhibiting its catalytic activity.[1][2][3]
-
Substrate Reactivity: While the Carbon-Bromine bond is generally more reactive than the Carbon-Chlorine bond in Suzuki couplings, the overall electronic nature of the substrate can influence the rate-determining oxidative addition step.[4]
-
Side Reactions: The most common side reactions that reduce the yield of the desired product are protodeboronation of the boronic acid and homocoupling of the boronic acid.[1][5]
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for this challenging substrate and may require careful optimization.[6][7]
Question 2: I am observing significant byproduct formation. How can I identify and minimize these side reactions?
Answer: The two most prevalent side reactions are protodeboronation and homocoupling.
| Side Reaction | Identification (MS or NMR) | Cause | Mitigation Strategies |
| Protodeboronation | Detection of the boronic acid coupling partner with the boronic acid group replaced by a hydrogen atom. | This is particularly prevalent with aqueous bases and can be exacerbated by high temperatures.[2][8] | Use anhydrous solvents, screen different bases (e.g., K₃PO₄, Cs₂CO₃), or consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.[2][5] |
| Homocoupling | Detection of a biaryl product from the self-coupling of two boronic acid molecules. | Often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II) species that promote this side reaction.[1][5][9] | Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen for an extended period or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.[1][2] |
| Dehalogenation | Detection of 4-chloropyridin-3-amine or 2-bromopyridin-3-amine. | The palladium catalyst can react with sources of hydride in the reaction mixture, leading to reductive dehalogenation.[1] | Ensure the reaction is performed under a strictly inert atmosphere and choose a solvent less prone to acting as a hydride source.[1] |
Question 3: My reaction is not going to completion, and I see unreacted starting material. What should I try?
Answer: If you are observing incomplete conversion, consider the following troubleshooting steps:
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition step, particularly for less reactive substrates.[5] However, be mindful that this can also increase the rate of side reactions.[5]
-
Switch to a More Active Catalyst System: For challenging substrates like this compound, standard catalyst systems may be insufficient. Employing bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the difficult oxidative addition step and improve yields.[5][10]
-
Screen Different Bases: The base plays a crucial role in activating the boronic acid for the transmetalation step.[5][11] If your current base is not effective, consider screening stronger or more soluble bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective in challenging couplings.[5][10]
-
Ensure Proper Degassing: Oxygen can deactivate the active Pd(0) catalyst.[10] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere throughout the experiment.[1][2]
Question 4: Which halogen is expected to react preferentially, the bromo or the chloro substituent?
Answer: In Suzuki-Miyaura couplings involving dihalogenated substrates, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl.[7] Therefore, it is expected that the Suzuki coupling will occur selectively at the more reactive 2-bromo position, leaving the 4-chloro position intact for potential subsequent transformations.[4]
Data Presentation: Optimizing Reaction Components
The following tables summarize starting conditions and potential optimization pathways for the Suzuki coupling of this compound, based on general principles for challenging halopyridine substrates.
Table 1: Recommended Catalyst and Ligand Systems
| Catalyst Source | Ligand | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos (Buchwald Ligands) | Generally high-yielding for challenging aryl chlorides and bromides; bulky and electron-rich, promoting oxidative addition.[5][10] |
| PdCl₂(dppf) | (None, is a pre-formed complex) | A common, robust pre-catalyst, though may require higher temperatures for less reactive substrates.[10] |
| Pd(PPh₃)₄ | (None, is a pre-formed complex) | A classical catalyst, but may be less effective for this specific substrate compared to more modern systems.[12] |
Table 2: Base and Solvent Combination Screening
| Base (Equivalents) | Solvent System | Temperature (°C) | Expected Outcome |
| K₂CO₃ (2-3) | 1,4-Dioxane / H₂O (4:1) | 80-100 | A good starting point, widely used.[13] |
| K₃PO₄ (2-3) | Toluene or 1,4-Dioxane | 80-110 | A strong base, often effective for less reactive substrates.[2][5] |
| Cs₂CO₃ (2-3) | 1,4-Dioxane or Toluene | 80-110 | Often provides higher yields but is more expensive.[2] |
| Na₂CO₃ (2-3) | DMF / H₂O | 80-100 | DMF can aid in the solubility of starting materials.[2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
Note: This is a generalized procedure and requires optimization for specific boronic acids and coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%) or a pre-catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[10]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][5]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand (if not using a pre-catalyst). Then, add the degassed solvent via syringe.[10]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[2][5]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[5][14]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.[5][13]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow diagram for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Bromo-4-chloropyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Bromo-4-chloropyridin-3-amine, particularly in addressing issues of low yield.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific experimental issues.
Question 1: My reaction is incomplete, and I observe a significant amount of unreacted 4-chloropyridin-3-amine. What are the possible causes and solutions?
Answer:
An incomplete reaction can stem from several factors related to the reagents, reaction conditions, or the reaction setup itself.
-
Potential Causes:
-
Insufficient Brominating Agent: The stoichiometry of the brominating agent, typically N-Bromosuccinimide (NBS), is crucial. An insufficient amount will naturally lead to unreacted starting material.
-
Low Reaction Temperature: The electrophilic aromatic substitution may require a specific activation energy. If the temperature is too low, the reaction rate will be slow, resulting in an incomplete reaction within the given timeframe.
-
Poor Solubility of Starting Material: If the 4-chloropyridin-3-amine is not fully dissolved in the chosen solvent, the reaction will only occur at the surface of the solid, leading to a low conversion rate.
-
Deactivated NBS: N-Bromosuccinimide can degrade over time, especially if exposed to moisture or light. Degraded NBS will have reduced reactivity.
-
-
Recommended Solutions:
-
Optimize Stoichiometry: Increase the molar equivalents of NBS incrementally. Start with a 1.1 to 1.2 molar excess and monitor the reaction progress.
-
Adjust Reaction Temperature: Gradually increase the reaction temperature in 5-10°C increments. Be cautious, as excessive heat can lead to side reactions.
-
Improve Solubility: Choose a solvent in which the starting material has better solubility. Acetonitrile, and acetic acid are common solvents for bromination with NBS. Gentle heating can also improve solubility.
-
Use Fresh Reagents: Ensure that the NBS is fresh and has been stored correctly. If in doubt, use a newly opened bottle or recrystallize the existing stock.
-
| Parameter | Standard Condition | Recommended Adjustment |
| NBS Molar Ratio | 1.0 - 1.1 eq. | Increase to 1.2 - 1.5 eq. |
| Temperature | Room Temperature | Increase to 40-60°C |
| Solvent | Acetonitrile | Try Acetic Acid or DMF |
Question 2: I am observing multiple spots on my TLC analysis, indicating the formation of byproducts. How can I improve the selectivity of the reaction?
Answer:
The formation of multiple products is a common issue in the bromination of activated aromatic rings. The amino group in 4-chloropyridin-3-amine is an activating group, which can lead to the formation of isomers or di-brominated products.
-
Potential Causes:
-
Over-bromination: The desired product, being an aminopyridine derivative, can undergo a second bromination, leading to the formation of di-bromo species.
-
Formation of Isomers: While the amino group directs ortho and para, the presence of the chloro group and the pyridine nitrogen can influence the regioselectivity, potentially leading to the formation of other bromo-isomers.
-
Side Reactions with the Amino Group: The amino group itself can react with the brominating agent, leading to N-bromo derivatives.
-
-
Recommended Solutions:
-
Control Stoichiometry: Use a molar ratio of NBS that is close to stoichiometric (1.0 to 1.1 equivalents) to minimize the chance of a second bromination.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can often improve selectivity by favoring the kinetically controlled product.
-
Protect the Amino Group: If isomer formation and side reactions with the amino group are significant, consider protecting the amino group (e.g., as an acetyl or Boc derivative) before bromination. The protecting group can be removed in a subsequent step.
-
Choice of Brominating Agent: While NBS is common, other brominating agents might offer different selectivity. Consider investigating alternatives like bromine in acetic acid, though this may be less selective.
-
Question 3: The yield of my purified product is very low after workup and chromatography. What are the likely causes and how can I improve recovery?
Answer:
Low recovery after purification can be due to product loss during the workup procedure or challenges in the chromatographic separation.
-
Potential Causes:
-
Product Solubility in Aqueous Layer: The product, this compound, may have some solubility in the aqueous phase during extraction, leading to loss.
-
Product Degradation on Silica Gel: Amines can sometimes interact strongly with the acidic silica gel used in column chromatography, leading to tailing peaks and poor recovery. In some cases, the product may even decompose on the column.
-
Co-elution with Byproducts: If byproducts have similar polarity to the desired product, it can be difficult to achieve a clean separation, resulting in lower yields of the pure compound.
-
-
Recommended Solutions:
-
Optimize Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (3-4 times) to ensure complete recovery from the aqueous layer. Saturating the aqueous layer with brine can also reduce the solubility of the organic product.
-
Improve Chromatography:
-
Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 1% triethylamine in the eluent).
-
Consider using a different stationary phase, such as alumina (basic or neutral), which can be more suitable for the purification of amines.
-
Optimize the eluent system to achieve better separation between the product and impurities. A gradient elution might be necessary.
-
-
Crystallization: If the product is a solid, crystallization can be an effective purification method that may lead to higher recovery than chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard starting point for the synthesis of this compound?
A typical starting point involves the direct bromination of 4-chloropyridin-3-amine using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or acetic acid. The reaction is usually carried out at room temperature or with gentle heating.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.
Q3: What are the key characterization techniques for the final product?
The structure and purity of this compound should be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the bromine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, standard laboratory safety precautions should be followed.
-
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Halogenated organic compounds and solvents should be handled with care, using appropriate personal protective equipment (gloves, safety glasses).
-
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a solution of 4-chloropyridin-3-amine (1.0 eq.) in acetonitrile (10 mL per 1 g of starting material) in a round-bottom flask, add N-Bromosuccinimide (1.1 eq.) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gently heat the mixture to 40-50°C.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Experimental workflow for the synthesis.
Technical Support Center: Reactions of 2-Bromo-4-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 2-Bromo-4-chloropyridin-3-amine. The information is presented in a question-and-answer format to directly address specific experimental challenges.
I. Troubleshooting Guides
Issue 1: Low Yield of Desired Product in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a low yield of the desired biaryl product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Suzuki-Miyaura coupling reactions with this compound can stem from several factors. The primary suspects are the formation of side products, suboptimal reaction conditions, or catalyst deactivation. Here’s a step-by-step guide to troubleshoot this issue:
1. Identify Common Side Products:
The two most prevalent side products in this reaction are the homocoupled boronic acid and hydrodehalogenation of the starting material.
-
Homocoupling: The boronic acid reacts with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.
-
Hydrodehalogenation: The bromine or chlorine atom on the pyridine ring is replaced by a hydrogen atom. This can occur if the palladium complex reacts with a hydride source in the reaction mixture.
2. Optimize Reaction Conditions to Minimize Side Products:
The following table summarizes key parameters and their impact on minimizing side product formation.
| Parameter | Recommended Action | Rationale |
| Atmosphere | Ensure a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly. | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling of the boronic acid. |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). | Pd(II) precatalysts (e.g., Pd(OAc)₂) require in-situ reduction, which can be initiated by the homocoupling of the boronic acid. |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | These ligands promote the desired cross-coupling pathway and can suppress side reactions. |
| Base | Use a milder base such as K₂CO₃ or K₃PO₄. | Strong bases can sometimes promote side reactions. The choice of base can be substrate-dependent and may require screening. |
| Solvent | Use anhydrous, degassed solvents like 1,4-dioxane/water or toluene. | The solvent can influence the solubility of reagents and the reaction rate. |
3. Purification Strategy:
If side products are still observed, purification can be challenging due to similar polarities. Consider the following:
-
Column Chromatography: A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) can help separate the desired product from the homocoupled and dehalogenated impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may effectively remove impurities.
Issue 2: Significant Hydrodehalogenation in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination of this compound and am observing a significant amount of the dehalogenated side product (4-chloropyridin-3-amine or 2-bromopyridin-3-amine). How can I suppress this side reaction?
Answer:
Hydrodehalogenation is a common unproductive pathway in Buchwald-Hartwig aminations.[1] It occurs when the palladium intermediate reacts with a hydride source before reductive elimination with the amine can take place. Here’s how to address this issue:
1. Understand the Mechanism:
The formation of the dehalogenated product competes with the desired C-N bond formation. Optimizing conditions to favor the amination pathway is key.
2. Strategic Adjustments to Your Protocol:
| Parameter | Recommended Action | Rationale |
| Ligand Selection | Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos). | These ligands accelerate the rate of reductive elimination to form the desired amine product, outcompeting the hydrodehalogenation pathway.[2] |
| Base | Use a strong, non-nucleophilic base like NaOtBu or LiHMDS. | The choice of base is critical and can influence the reaction rate and selectivity. Screening of bases may be necessary. |
| Solvent | Anhydrous, non-protic solvents like toluene or 1,4-dioxane are preferred. | Protic solvents can be a source of hydrides. |
| Temperature | Optimize the reaction temperature. | While heating is often necessary, excessively high temperatures can sometimes favor side reactions. |
3. Experimental Workflow Diagram:
The following diagram illustrates a logical workflow for troubleshooting hydrodehalogenation.
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
II. Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound for cross-coupling reactions?
A1: Generally, the carbon-bromine (C-Br) bond is weaker and therefore more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond. Therefore, reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are expected to occur selectively at the 2-position (where the bromine is located).
Q2: What is the primary cause of boronic acid homocoupling in Suzuki reactions?
A2: The primary causes are the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II), and the use of Pd(II) precatalysts that can directly react with the boronic acid to form the homodimer.[3]
Q3: How can I effectively remove oxygen from my reaction?
A3: Rigorous degassing of solvents and the reaction vessel is crucial. Common methods include sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using the freeze-pump-thaw technique for more sensitive reactions.
Q4: Can the amino group in this compound interfere with the reaction?
A4: Yes, the amino group can potentially coordinate to the palladium catalyst, which might affect its catalytic activity. The use of appropriate bulky ligands can often mitigate this issue.
III. Experimental Protocols and Data
A. Suzuki-Miyaura Coupling: Synthesis of 2-(4-methoxyphenyl)-4-chloropyridin-3-amine
Experimental Protocol:
To an oven-dried Schlenk flask are added this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv). The flask is evacuated and backfilled with argon three times. A solution of Pd(PPh₃)₄ (3 mol%) in degassed 1,4-dioxane/water (4:1, 0.1 M) is then added via syringe. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Expected Yields and Side Products:
| Product/Side Product | Structure | Expected Yield (%) |
| Desired Product | 2-(4-methoxyphenyl)-4-chloropyridin-3-amine | 75-85 |
| Homocoupled Boronic Acid | 4,4'-Dimethoxy-1,1'-biphenyl | 5-15 |
| Hydrodehalogenation Product | 4-chloropyridin-3-amine | <5 |
B. Buchwald-Hartwig Amination: Synthesis of N-benzyl-4-chloro-2-(morpholino)pyridin-3-amine
Experimental Protocol:
In a glovebox, a vial is charged with this compound (1.0 equiv), morpholine (1.2 equiv), sodium tert-butoxide (1.4 equiv), RuPhos (2 mol%), and Pd₂(dba)₃ (1 mol%). Anhydrous, degassed toluene (0.2 M) is added, and the vial is sealed. The reaction mixture is heated to 100 °C for 18 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by preparative thin-layer chromatography.
Expected Yields and Side Products:
| Product/Side Product | Structure | Expected Yield (%) |
| Desired Product | 4-chloro-2-(morpholino)pyridin-3-amine | 60-75 |
| Hydrodehalogenation Product | 4-chloropyridin-3-amine | 10-20 |
IV. Signaling Pathways and Experimental Workflows
Suzuki-Miyaura Catalytic Cycle and Side Reactions
References
Technical Support Center: Purification of 2-Bromo-4-chloropyridin-3-amine Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-Bromo-4-chloropyridin-3-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product of this compound shows multiple spots on the TLC plate after the reaction. What are the likely impurities and how can I remove them?
A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates that your product is not pure. Common impurities in the synthesis of this compound can include unreacted starting materials, positional isomers, and byproducts from side reactions.
Troubleshooting Steps:
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Identify the Impurities: If possible, try to identify the impurities by comparing the TLC to the starting materials. Positional isomers can be challenging to distinguish without analytical techniques like NMR spectroscopy.
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Column Chromatography: Flash column chromatography is a highly effective method for separating the desired product from impurities.[1][2]
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Stationary Phase: Use silica gel as the stationary phase.
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Mobile Phase: A good starting point for the eluent is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your product.[2]
-
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Recrystallization: If you have a solid product, recrystallization can be an effective purification method. The choice of solvent is crucial. You may need to screen several solvents or solvent mixtures to find one that dissolves the crude product at an elevated temperature but allows the pure product to crystallize upon cooling, leaving impurities in the solution.
Q2: I am experiencing low yield after the purification of this compound. What are the potential causes and how can I improve it?
A2: Low yield can be attributed to several factors during the reaction and purification process.
Troubleshooting Steps:
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Incomplete Reaction: Ensure the initial reaction has gone to completion by monitoring it with TLC. If the reaction is incomplete, consider extending the reaction time or increasing the temperature.
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Product Loss During Extraction: During aqueous workup, the amine group in your product can be protonated in acidic conditions, causing it to partition into the aqueous layer. Ensure the pH of the aqueous layer is neutral to slightly basic before extraction with an organic solvent. A brine wash can also help to reduce the solubility of the product in the aqueous phase.[2]
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Improper Column Chromatography Technique:
-
Sample Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can improve separation and reduce streaking, which can lead to mixed fractions and lower isolated yield.[1]
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Elution Speed: A slow and controlled elution rate generally provides better separation.
-
-
Recrystallization Issues: If the chosen recrystallization solvent is too good at dissolving your product even at low temperatures, you will have significant product loss in the mother liquor. Try a less polar solvent or a mixture of solvents.
Q3: My purified this compound product appears colored, but I expect a white or off-white solid. What is the cause of the color and how can I remove it?
A3: A colored product often indicates the presence of colored impurities.
Troubleshooting Steps:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, you can add a small amount of activated carbon to the solution. The activated carbon will adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.[1]
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Thorough Washing: Ensure the final crystalline product is washed with a small amount of cold solvent to remove any residual colored mother liquor.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | >95% | High resolution for separating closely related impurities.[2] | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >98% (if successful) | Can yield very pure product; scalable. | Requires finding a suitable solvent; may result in lower yield. |
| Acid-Base Extraction | Variable | Good for removing non-basic impurities. | Risk of product loss if pH is not carefully controlled.[2] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (for column chromatography)
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Mobile phase (e.g., a mixture of hexanes and ethyl acetate)
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Chromatography column
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Collection tubes
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TLC plates and chamber
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UV lamp for visualization
Procedure:
-
Prepare the Column: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
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Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack evenly under gravity or with gentle pressure.
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Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica gel with the adsorbed compound to the top of the column.[1]
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Elute the Column: Begin eluting with the less polar mobile phase, collecting fractions in the collection tubes.
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Monitor the Elution: Monitor the separation by spotting fractions on a TLC plate and visualizing under a UV lamp.
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Increase Polarity (Gradient Elution): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the compounds with lower Rf values.[2]
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Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis and Purification of 2-Bromo-4-chloropyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of impurities during the synthesis of 2-Bromo-4-chloropyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile can vary depending on the synthetic route. A common approach involves the bromination of 4-chloropyridin-3-amine. Based on this, the primary impurities are typically:
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Unreacted Starting Material: 4-chloropyridin-3-amine.
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Isomeric Byproducts: Bromination at other positions on the pyridine ring can lead to the formation of isomers. The most likely isomeric impurity is 6-bromo-4-chloropyridin-3-amine due to the directing effects of the amino group.
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Di-brominated Species: Over-bromination can result in the formation of di-bromo-4-chloropyridin-3-amine byproducts.
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Residual Reagents and Solvents: Impurities from the brominating agent (e.g., N-bromosuccinimide) and reaction solvents may also be present.
Q2: My TLC analysis shows multiple spots after the reaction. How can I identify the product and major impurities?
A2: In a typical normal-phase silica gel TLC, the polarity of the compounds will influence their retention factor (Rf). Generally, the amino group makes these compounds relatively polar.
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Product (this compound): Will have a characteristic Rf value.
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Starting Material (4-chloropyridin-3-amine): Being less substituted, it may have a slightly different polarity and thus a different Rf value.
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Isomeric and Di-brominated Impurities: These will likely have Rf values very close to the product, often making baseline separation on TLC challenging. It is advisable to run the TLC with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to achieve the best possible separation for visualization. Staining with a visualizing agent like potassium permanganate can also help in identifying different spots.
Q3: I am observing a low yield after purification. What are the potential causes?
A3: Low recovery of the final product can be attributed to several factors:
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Incomplete Reaction: The bromination reaction may not have gone to completion, leaving a significant amount of starting material.
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Product Loss During Extraction: If a liquid-liquid extraction is performed, ensure the pH of the aqueous layer is neutral or slightly basic to prevent the protonation of the pyridine nitrogen and subsequent loss of the product into the aqueous phase.
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Co-elution During Chromatography: If the polarity of the product and a major impurity are very similar, they may co-elute during column chromatography, leading to mixed fractions and a lower yield of the pure compound.
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Loss During Recrystallization: Using an excessive amount of solvent for recrystallization can lead to a significant portion of the product remaining in the mother liquor.
Q4: The purified product is discolored. What is the likely cause and how can it be resolved?
A4: Discoloration, often appearing as a yellow or brownish tint, can be due to the presence of colored impurities or degradation of the product.
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Oxidized Impurities: Amine-containing compounds can be susceptible to oxidation.
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Treatment with Activated Carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can help remove colored impurities. The carbon is then removed by hot filtration.
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Washing: Washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite during the workup can sometimes help remove coloration due to oxidation.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities (co-elution) | Inappropriate eluent system. | Optimize the eluent system using TLC before running the column. A good starting point is a gradient of ethyl acetate in hexane. For closely eluting spots, a less polar system like dichloromethane in hexane might provide better resolution. |
| Column is overloaded. | Use a larger column or reduce the amount of crude material loaded onto the column. | |
| Flow rate is too high. | Decrease the flow rate to allow for better equilibration and separation between the mobile and stationary phases. | |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). |
| The compound is strongly adsorbed to the silica gel due to its basicity. | Add a small percentage of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce tailing and improve elution. | |
| Product elutes too quickly with the solvent front | The eluent is too polar. | Start with a less polar eluent and gradually increase the polarity through a gradient elution. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of forming crystals | The solution is supersaturated with impurities, or the cooling process is too rapid. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also promote proper crystallization. |
| No crystals form upon cooling | The solution is not sufficiently saturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. If that fails, reduce the solvent volume by evaporation and allow it to cool again. Placing the flask in an ice bath can also help. |
| Low yield of recovered crystals | Too much solvent was used for dissolution. | Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. |
| Crystals are discolored | Presence of colored impurities. | Dissolve the crystals in a suitable hot solvent and add a small amount of activated carbon. Perform a hot filtration to remove the carbon and then allow the filtrate to cool and crystallize. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Eluent system (e.g., Hexane/Ethyl Acetate gradient)
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Chromatography column
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Collection tubes
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TLC plates and chamber
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UV lamp for visualization
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to determine the optimal solvent system for separation.
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane). Pour the slurry into the chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
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Elution: Begin eluting the column with the starting eluent (e.g., 100% hexane). Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
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Fraction Collection: Collect the eluting solvent in a series of fractions.
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Monitoring: Monitor the composition of the collected fractions by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane)
-
Erlenmeyer flask
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Hot plate
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Buchner funnel and filter flask
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Activated carbon (optional)
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to find a suitable solvent (one in which the compound is sparingly soluble at room temperature but highly soluble when hot).
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (Optional): If insoluble impurities or discoloration are present, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the solid impurities.
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Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
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Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical relationship for troubleshooting purification issues.
Technical Support Center: Enhancing Solubility of 2-Bromo-4-chloropyridin-3-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Bromo-4-chloropyridin-3-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge for many heterocyclic compounds. The initial steps to address this issue involve characterizing the solid-state properties of your compound and assessing its solubility in different solvent systems. We recommend performing a tiered approach:
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Characterize the solid form: Determine if your compound is crystalline or amorphous, and check for polymorphism, as different solid forms can have significantly different solubilities.
-
Determine solubility in organic solvents: Assess the solubility in common organic solvents like DMSO, ethanol, and methanol. This will be crucial for preparing stock solutions for biological assays.
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Evaluate pH-dependent solubility: The pyridine and amine moieties in your molecule are ionizable. Therefore, its aqueous solubility is likely to be highly dependent on the pH of the solution.
Q2: How does pH influence the solubility of this compound derivatives?
A2: The solubility of these derivatives is significantly influenced by pH due to the presence of the basic pyridine nitrogen and the amino group.[1][2]
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In acidic conditions (lower pH): The amino group and the pyridine nitrogen can become protonated, forming a cationic salt. This ionized form is generally much more soluble in aqueous media.[3]
-
In neutral or basic conditions (higher pH): The compound will exist in its neutral, free base form, which is typically less soluble in water due to its higher lipophilicity.
Therefore, adjusting the pH to the acidic range is a primary strategy to enhance the aqueous solubility of these compounds.
Q3: What are the most common strategies for improving the solubility of poorly soluble this compound derivatives for in vitro and in vivo studies?
A3: Several strategies can be employed to improve the solubility of your compounds:
-
pH Adjustment: As discussed, lowering the pH of the aqueous medium can significantly increase solubility.[3] This is often the simplest and most effective initial approach.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase the solubility of lipophilic compounds.[3] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).
-
Salt Formation: Synthesizing a stable salt form of your derivative (e.g., a hydrochloride salt) can dramatically improve its aqueous solubility and dissolution rate. This is a widely used technique for basic drugs.
-
Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable co-former is another effective method to enhance solubility and modify other physicochemical properties without altering the chemical structure of the active pharmaceutical ingredient (API).[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation observed when diluting a DMSO stock solution into aqueous buffer. | The final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility at that pH. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Decrease the final concentration of the compound. 2. Slightly increase the percentage of DMSO in the final assay buffer (ensure it is compatible with your assay). 3. Lower the pH of the aqueous buffer. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the dissolved compound. The compound may be precipitating over the course of the experiment. | 1. Visually inspect assay plates for any signs of precipitation. 2. Determine the kinetic solubility of the compound under the exact assay conditions (buffer, temperature, incubation time). 3. Consider using a solubilizing agent compatible with your assay. |
| Difficulty preparing a concentrated aqueous stock solution for in vivo studies. | The intrinsic aqueous solubility of the free base is too low. | 1. Investigate the formation of a pharmaceutically acceptable salt (e.g., HCl, mesylate, tartrate). 2. Explore formulation strategies using co-solvents, cyclodextrins, or other solubilizing excipients. |
| Compound appears to degrade at low pH. | The compound may be unstable in highly acidic conditions. | 1. Assess the chemical stability of the compound at different pH values over time using techniques like HPLC. 2. Identify a pH range that provides a balance between improved solubility and acceptable stability. |
Data Presentation
Table 1: Illustrative Solubility of a Hypothetical this compound Derivative in Common Solvents
| Solvent | Solubility Classification | Estimated Solubility Range (µg/mL) |
| Water (pH 7.4) | Very Poorly Soluble | < 10 |
| 0.1 N HCl (pH 1.2) | Soluble | 1,000 - 10,000 |
| Phosphate Buffered Saline (PBS, pH 7.4) | Very Poorly Soluble | < 10 |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100,000 |
| Ethanol | Sparingly Soluble | 30 - 100 |
| Methanol | Soluble | 1,000 - 10,000 |
Note: This table presents illustrative data. Actual solubility will vary depending on the specific substituents on the derivative.
Table 2: Effect of pH on the Aqueous Solubility of a Hypothetical Derivative
| pH | Solubility (µg/mL) |
| 1.2 | 5,500 |
| 3.0 | 2,100 |
| 5.0 | 150 |
| 7.4 | 8 |
| 9.0 | 5 |
Note: This table illustrates the typical trend of decreasing solubility with increasing pH for a basic compound.
Experimental Protocols
Protocol 1: Determination of Kinetic Aqueous Solubility by Turbidimetry
This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of many compounds.[6][7]
1. Materials:
- Test compound(s)
- Dimethyl Sulfoxide (DMSO), high purity
- Phosphate Buffered Saline (PBS), pH 7.4
- 96-well microplates (clear bottom)
- Plate reader with nephelometric or turbidimetric measurement capabilities
2. Procedure:
- Prepare a 10 mM stock solution of the test compound in DMSO.
- Add 2 µL of the DMSO stock solution to the wells of a 96-well plate.
- Add 98 µL of PBS (pH 7.4) to each well. This results in a final compound concentration of 200 µM and a final DMSO concentration of 2%.
- Seal the plate and shake at room temperature for 2 hours.
- Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
- The concentration at which the turbidity significantly increases above the background is considered the kinetic solubility.
Protocol 2: Determination of Thermodynamic Aqueous Solubility by the Shake-Flask Method
This method determines the equilibrium solubility and is considered the gold standard, often used in later stages of drug development.[8][9]
1. Materials:
- Test compound (solid form)
- Aqueous buffer of desired pH (e.g., PBS pH 7.4)
- Glass vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
2. Procedure:
- Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg).
- Add a known volume of the aqueous buffer (e.g., 1 mL).
- Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
- After incubation, centrifuge the samples at high speed to pellet the excess solid.
- Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
- Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method against a standard curve of the compound.
Visualizations
References
- 1. 1354021-09-2|4-Bromo-2-chloropyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Substitution in the Pyridine Series: Effect of Substituents (1966) | Rudolph A. Abramovitch | 69 Citations [scispace.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. enamine.net [enamine.net]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 2-Bromo-4-chloropyridin-3-amine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with catalyst deactivation in cross-coupling reactions involving 2-Bromo-4-chloropyridin-3-amine. The unique electronic and steric properties of this substrate, featuring two different halogen atoms and a coordinating amino group on a pyridine ring, present distinct hurdles in achieving high-yielding and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound particularly challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring and the adjacent amino group.[1][2][3] These nitrogen atoms can coordinate strongly to the palladium catalyst center, leading to the formation of stable, inactive complexes. This process, often called catalyst poisoning, effectively removes the catalyst from the productive catalytic cycle.[1][2] The electron-donating nature of the amino group further increases the electron density on the pyridine nitrogen, enhancing its coordinating ability and potential for catalyst deactivation.[2]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: The main deactivation pathways include:
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Catalyst Poisoning: The pyridine nitrogen and the exocyclic amine can act as ligands, binding to the palladium center and preventing the necessary coordination of reactants, thus inhibiting key steps like oxidative addition or reductive elimination.[1][2][3]
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Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at elevated temperatures or high concentrations.[1]
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Catalyst Decomposition: Under harsh reaction conditions (e.g., high temperatures), the active Pd(0) catalyst can decompose into catalytically inactive palladium black.[2][3]
-
Ligand Degradation: Phosphine ligands, which are crucial for catalyst stability and activity, are susceptible to oxidation by trace oxygen or degradation at high temperatures.[2]
Q3: How do the bromo and chloro substituents influence the reaction and catalyst deactivation?
A3: The two different halogens on the pyridine ring allow for potential site-selective reactions. Generally, the C-Br bond is more reactive and will undergo oxidative addition to the palladium center more readily than the C-Cl bond. This allows for selective coupling at the 2-position. However, forcing a reaction at the less reactive C-Cl bond often requires more forcing conditions (higher temperatures, stronger bases), which can increase the rate of catalyst decomposition and deactivation.[1]
Q4: Can the choice of ligand mitigate catalyst deactivation?
A4: Yes, the choice of ligand is critical.[4][5] Sterically bulky and electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos), are often effective.[1][6] Their large size can physically block the pyridine nitrogen from coordinating to the palladium center, thereby preventing catalyst poisoning.[2] The electron-rich nature of these ligands also helps to stabilize the active Pd(0) species and promote the desired catalytic steps.[4]
Q5: How do the base and solvent system impact catalyst stability?
A5: The base and solvent play crucial roles in both the reaction efficiency and catalyst stability.
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Base: A carefully selected base is necessary for the transmetalation (in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig amination) steps.[1][3] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) can significantly influence the reaction rate and catalyst lifetime. An inappropriate base can lead to side reactions or catalyst degradation.[3]
-
Solvent: The solvent must solubilize all reaction components. Common choices include toluene, dioxane, and THF.[3][7] Poor solubility can lead to inefficient reactions and catalyst precipitation. It is also critical to use anhydrous and thoroughly degassed solvents to prevent ligand oxidation and other side reactions.[2][3]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
If you observe low or no conversion of your starting material, consider the following potential causes and troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Switch to a Bulkier Ligand: Employ sterically hindered phosphine ligands like XPhos, SPhos, or RuPhos to shield the palladium center.[1][6] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient in-situ generation of the active Pd(0) species.[1][8] 3. Increase Ligand:Palladium Ratio: A slightly higher ratio (e.g., 2:1 to 4:1) may help prevent pyridine coordination. |
| Inefficient Oxidative Addition | 1. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for any signs of decomposition (e.g., formation of palladium black).[1] 2. Change Palladium Source: If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to active Pd(0).[9] Consider switching to a Pd(0) source like Pd₂(dba)₃. |
| Poor Transmetalation (Suzuki) or C-N Coupling (Buchwald-Hartwig) | 1. Screen Different Bases: Evaluate a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOt-Bu, LHMDS for Buchwald-Hartwig). The optimal base is often substrate-dependent.[1][6] 2. Check Reagent Quality: Ensure the boronic acid/ester or amine coupling partner is pure. Impurities can inhibit the reaction.[10] 3. Solvent Effects: Ensure all components are soluble. If not, screen alternative solvents like toluene, dioxane, or THF.[3] |
| Catalyst Decomposition | 1. Observe for Palladium Black: The formation of a black precipitate indicates catalyst decomposition.[2][3] 2. Lower Reaction Temperature: If decomposition is observed, reduce the reaction temperature and extend the reaction time. 3. Ensure Inert Atmosphere: Use rigorously dried and degassed solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) to prevent oxidative degradation of the catalyst and ligands.[2] |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Homocoupling | 1. Thoroughly Degas Reaction Mixture: Remove all traces of oxygen, which can promote the homocoupling of organometallic reagents (e.g., boronic acids).[1] 2. Use a Pd(0) Source: Pd(II) pre-catalysts can sometimes lead to homocoupling during their initial reduction. Using a direct Pd(0) source can minimize this.[1] |
| Dehalogenation | 1. Optimize Ligand and Base: The balance between reductive elimination and dehalogenation can be influenced by the choice of ligand and base. Screening may be necessary.[1] 2. Use Milder Conditions: Lowering the reaction temperature or using a less aggressive base may reduce the incidence of dehalogenation. |
| Protodeboronation (Suzuki Coupling) | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried, as trace water can lead to the replacement of the boronic acid group with hydrogen.[1] 2. Choose a Suitable Base/Solvent System: Consider using a non-aqueous base like K₃PO₄ in an anhydrous solvent. |
Visualizations
Caption: Catalyst poisoning by coordination of the aminopyridine substrate to the active Pd(0) catalyst, forming an inactive complex and halting the catalytic cycle.
Caption: A logical workflow for diagnosing and addressing low conversion in cross-coupling reactions involving this compound.
Caption: Key experimental parameters influencing the stability and activity of the palladium catalyst in cross-coupling reactions.
Experimental Protocols
Ligand Selection Guide
The appropriate ligand is determined by the specific coupling reaction and the nature of the coupling partner.
| Ligand | Key Features & Typical Application |
| XPhos / SPhos | Bulky, electron-rich biaryl phosphines. Excellent for preventing pyridine coordination. Generally effective for both Suzuki and Buchwald-Hartwig couplings with challenging substrates.[1][6] |
| RuPhos | Similar to XPhos/SPhos, often shows superior performance for C-N couplings involving secondary amines.[6] |
| BrettPhos | Particularly effective for coupling primary amines in Buchwald-Hartwig reactions.[6] |
| P(t-Bu)₃ | A very electron-rich and sterically demanding ligand, can be effective but is also highly air-sensitive. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a starting point for the coupling of an arylboronic acid at the more reactive 2-position (C-Br bond).
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for coupling a primary or secondary amine at the 2-position.
-
Catalyst Preparation: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate ligand (e.g., RuPhos for secondary amines, BrettPhos for primary amines, 2-4 mol%), and the base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 equiv.) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) and stir for several minutes to allow for the formation of the active catalyst.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Reaction: Seal the tube and heat the mixture to 90-110 °C. Monitor the reaction's progress.
-
Workup: After completion, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Preventing Debromination of 2-Bromo-4-chloropyridin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides expert advice on preventing the undesired debromination of 2-Bromo-4-chloropyridin-3-amine during chemical synthesis. Unwanted C-Br bond cleavage is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions, which leads to reduced yields and the formation of difficult-to-separate impurities. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination, a type of hydrodehalogenation, is an undesired side reaction where the bromine atom on a molecule is replaced by a hydrogen atom.[1] In the context of this compound, this results in the formation of 4-chloropyridin-3-amine. This side reaction is problematic because it consumes the starting material, lowers the yield of the desired product, and introduces a significant impurity that can be challenging to separate during purification.
Q2: What are the primary causes of debromination in palladium-catalyzed reactions?
A2: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, debromination is primarily caused by the formation of palladium-hydride (Pd-H) species.[1][2] These highly reactive species can be generated from several sources within the reaction mixture:
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Bases: Strong alkoxide bases (e.g., sodium tert-butoxide) are common sources of hydrides, especially at elevated temperatures.[2]
-
Solvents: Protic solvents like alcohols can act as hydride donors. Some aprotic solvents like DMF can also contribute if they contain water or degrade.
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Reagents: Trace impurities, such as borane species in boronic acids or water in reagents, can react to form Pd-H.[2]
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Water: The presence of excess water can react with bases or other reagents to generate hydride sources.[1]
Q3: How does the choice of catalyst and ligand impact debromination?
A3: The ligand coordinated to the palladium center is critical. Bulky, electron-rich phosphine ligands are highly recommended because they accelerate the desired reductive elimination step of the catalytic cycle.[3] This acceleration allows the desired product to form faster than the competing debromination pathway. For challenging substrates like substituted pyridines, ligands such as XPhos, SPhos, RuPhos, and BrettPhos often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.[4][5]
Q4: Which bases are recommended to minimize this side reaction?
A4: To minimize debromination, it is highly advisable to switch from strong alkoxide bases to milder, non-nucleophilic inorganic bases.[2] Weaker bases are less likely to generate the palladium-hydride species responsible for the side reaction.[2] Effective choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[2][6]
Q5: Can the amine group on this compound cause issues?
A5: Yes, the free amine (NH₂) group, particularly being ortho to the bromine atom, can present challenges. It can coordinate or chelate to the palladium catalyst, potentially inhibiting its activity or altering the reaction pathway.[7] In some cases, this can slow the desired reaction, making side reactions like debromination more competitive. To mitigate this, protecting the amine group with a suitable protecting group (e.g., Boc, PMP) can be an effective strategy.[8][9]
Troubleshooting Guide: Significant Debromination Observed
If you are observing significant formation of the debrominated byproduct (4-chloropyridin-3-amine), follow this systematic approach to diagnose and solve the issue.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting debromination.
Key Troubleshooting Actions
| Symptom | Potential Cause | Recommended Action |
| High percentage of debrominated byproduct | Use of a strong alkoxide base (e.g., NaOtBu, KOtBu).[2] | Switch to a milder inorganic base like K₃PO₄ or Cs₂CO₃. These are less prone to generating hydride species.[2] |
| Slow reaction with competing debromination | Suboptimal ligand for the electron-deficient pyridine ring. | Employ a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos to accelerate reductive elimination.[3] |
| Inconsistent results, variable byproduct levels | Presence of water or oxygen in the reaction.[1] | Ensure all reagents are anhydrous and solvents are thoroughly degassed. Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the setup and reaction. |
| Debromination increases at higher temperatures | Thermal decomposition of solvent or base generating hydrides.[2] | Lower the reaction temperature and monitor for a longer duration. A modest temperature increase might favor the desired reaction, but excessive heat often promotes debromination. |
| Low conversion and debromination byproduct | Catalyst inhibition by the free amine group.[7] | Consider protecting the 3-amine group with a tert-Butoxycarbonyl (Boc) group, which can often be removed under acidic conditions post-coupling.[8] |
Data Presentation
The choice of reaction parameters is critical in minimizing debromination. The table below summarizes the effects of different components.
Table 1: Impact of Reaction Parameters on Debromination
| Parameter | Condition to AVOID | Recommended Condition | Rationale for Recommendation |
| Base | Strong alkoxides (NaOtBu, KOtBu) | Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)[2][6] | Milder bases reduce the formation of palladium-hydride species, which are the primary cause of debromination.[2] |
| Ligand | Small, less electron-donating ligands (e.g., PPh₃) | Bulky, electron-rich biaryl phosphines (XPhos, SPhos, RuPhos)[3] | These ligands promote rapid reductive elimination, ensuring the desired C-C or C-N bond formation outcompetes the debromination pathway.[3] |
| Solvent | Protic solvents (alcohols) or wet/undegassed aprotic solvents (DMF, Dioxane) | Anhydrous, degassed aprotic solvents (Toluene, 1,4-Dioxane) | Aprotic, anhydrous solvents minimize the availability of protons and hydride sources that lead to hydrodehalogenation.[1] |
| Atmosphere | Air or improperly sealed vessel | Strictly inert atmosphere (Argon or Nitrogen) | Excludes moisture and oxygen, which can lead to catalyst deactivation and the generation of hydride species.[10] |
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling Optimized to Minimize Debromination
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid, designed to suppress debromination.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a suitable pre-catalyst
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SPhos or XPhos (4 mol%)
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Potassium phosphate (K₃PO₄), anhydrous powder (2.0–3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
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Schlenk flask or microwave vial, magnetic stir bar
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Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.5 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe (concentration typically 0.1–0.2 M).
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4–16 hours. Check for consumption of starting material and formation of both the desired product and the debrominated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Competing Catalytic Cycles
Caption: Competing catalytic cycles of cross-coupling and debromination.
Recommended Reaction Setup Components
Caption: Key components of a setup to avoid debromination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
Optimizing reaction conditions for amination of 2-Bromo-4-chloropyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 2-Bromo-4-chloropyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the amination of this compound?
A1: The amination, typically a Buchwald-Hartwig palladium-catalyzed cross-coupling reaction, is expected to be highly regioselective at the C-2 position. This is due to the greater reactivity of the Carbon-Bromine (C-Br) bond compared to the Carbon-Chlorine (C-Cl) bond in the oxidative addition step of the catalytic cycle. The general reactivity trend for halogens in this type of reaction is I > Br > Cl > F. Therefore, the incoming amine will preferentially displace the bromine atom.
Q2: Can the existing amino group at the C-3 position interfere with the reaction?
A2: Yes, the 3-amino group can potentially influence the reaction in a few ways. It is a coordinating group and could interact with the palladium catalyst. However, in many cases, the desired C-N coupling proceeds efficiently. It is also possible for the 3-amino group to react if a di-electrophile is used or under harsh conditions, but this is not the primary expected pathway for a standard amination.
Q3: What are the most common side products in this reaction?
A3: Common side products can include:
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Hydrodehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom.
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Di-amination: If the reaction conditions are harsh enough to also substitute the chloro group, a di-aminopyridine species could be formed.
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Homocoupling: Formation of biphenyl-type products from the starting aryl halide.
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Catalyst Decomposition: Formation of palladium black, which indicates the catalyst has precipitated out of the solution and is no longer active.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material and the formation of the product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Catalyst Inactivation | The nitrogen on the pyridine ring can coordinate to the palladium catalyst, leading to inactivation.[1] Ensure you are using a suitable ligand, such as a bulky biarylphosphine (e.g., XPhos, RuPhos), which can help shield the palladium center.[1] Also, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1] |
| Incorrect Base | The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3] If your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though this may require higher temperatures or longer reaction times.[3] |
| Suboptimal Temperature | Buchwald-Hartwig aminations of bromopyridines typically require elevated temperatures, often in the range of 80-110 °C.[1][2] If the reaction is sluggish, a modest increase in temperature may improve the rate and yield. However, excessively high temperatures can lead to catalyst decomposition. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Hydrodehalogenation | This can be caused by the presence of water or other protic sources. Ensure all reagents and solvents are scrupulously dried. Using a slightly higher catalyst loading or a different ligand might also suppress this side reaction. |
| Di-amination | If you observe substitution at both the C-2 and C-4 positions, the reaction conditions are likely too harsh. Consider lowering the reaction temperature, reducing the reaction time, or using a less reactive catalyst/ligand system. |
| Palladium Black Formation | This indicates catalyst decomposition.[1] This can be caused by impurities, inappropriate ligand choice, or excessive temperature. Ensure high-purity reagents and solvents, use a robust ligand, and maintain the reaction temperature within the optimal range.[1] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Starting Material | If the product and starting material have similar polarities, separation by column chromatography can be challenging. Try using a different solvent system or a different stationary phase for your chromatography. An acid wash to protonate the basic nitrogen atoms can sometimes help in separating the product from less basic impurities. |
| Residual Palladium Catalyst | The final product can sometimes be contaminated with residual palladium. Passing the crude product through a pad of celite or silica gel can help remove some of the metal. Specialized scavengers can also be employed for more complete removal. |
| Amine Impurities | Excess amine reagent can be difficult to remove. An acidic aqueous wash during the workup will protonate the excess amine, allowing it to be extracted into the aqueous layer. |
Data Presentation: Reaction Conditions for Amination of 2-Bromopyridines
The following tables summarize typical conditions used for the Buchwald-Hartwig amination of 2-bromopyridines with various amines. These serve as a good starting point for optimizing the reaction for this compound.
Table 1: Reaction Conditions with Primary Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |
| Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 16 | 70-80 |
| Cyclohexylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 10 | 85-95 |
Data is representative for aminations of 2-bromopyridines and serves as a guideline.[2]
Table 2: Reaction Conditions with Secondary Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8 | 80-95 |
| Diethylamine | Pd(OAc)₂ (2) | dppf (3) | NaOtBu | Toluene | 80 | 12 | 60-75 |
| Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 100 | 18 | 70-85 |
Data is representative for aminations of 2-bromopyridines and serves as a guideline.[2]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
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This compound
-
Amine (primary or secondary)
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Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
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Phosphine ligand (e.g., XPhos, RuPhos, or Xantphos)
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Base (e.g., NaOtBu, LHMDS, or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
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Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.4-2.0 equivalents).
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: A logical workflow for troubleshooting low yield in the amination reaction.
References
Technical Support Center: Column Chromatography Purification of 2-Bromo-4-chloropyridin-3-amine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 2-Bromo-4-chloropyridin-3-amine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying this compound analogs using column chromatography?
The primary challenges stem from the basic nature of the pyridine amine, which can lead to strong interactions with the acidic silica gel stationary phase. This often results in peak tailing, poor separation from closely related impurities, and potential for product degradation on the column.[1][2] Additionally, common impurities may include positional isomers or starting materials that have similar polarities to the target compound, making separation difficult.[3]
Q2: What is the recommended stationary phase for this type of purification?
Standard silica gel (230-400 mesh) is the most common and cost-effective stationary phase for normal-phase chromatography of these analogs.[4] However, due to the basicity of the amine, the acidic nature of silica can cause issues.[1] In cases of significant tailing or product decomposition, using deactivated (neutral) silica gel or neutral alumina can be beneficial.[5][6]
Q3: How do I choose an appropriate mobile phase (eluent system)?
The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.35 for the desired product on a Thin Layer Chromatography (TLC) plate.[2][4][7][8] A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[3][4][9] To counteract the basicity of the amine and improve peak shape, it is highly recommended to add a small amount (0.1-1% v/v) of a basic modifier, such as triethylamine (TEA) or ammonia, to the eluent system.[1][2][4][6]
Q4: Is my this compound analog stable on silica gel?
While many aminopyridines are sufficiently stable, some halogenated pyridines can be sensitive to the acidic environment of silica gel, leading to degradation during purification.[5][6] It is crucial to assess the stability of your specific compound by performing a 2D TLC. To do this, spot the compound on a TLC plate, develop it, dry the plate completely, rotate it 90 degrees, and then develop it again in the same solvent system.[1][10] If any new spots appear, it indicates degradation on the silica.
Q5: What are the recommended storage conditions for purified this compound analogs?
For long-term stability, these compounds should generally be stored in a cool, dry, and well-ventilated area, protected from light.[3][11] Refrigeration (2-8°C) under an inert atmosphere is often advisable.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Co-elution | Inappropriate eluent system; Rf value is too high or separation between spots on TLC is poor. | Optimize the eluent system using TLC to achieve an Rf of 0.2-0.35 for the product and maximize separation from impurities.[2][7] Try a different solvent system (e.g., dichloromethane/hexanes).[5][6] |
| Column is overloaded with the crude sample. | Reduce the amount of crude material loaded onto the column. A general rule is a 20:1 to 100:1 ratio of silica gel to crude sample by weight.[7] | |
| Flow rate is too high. | Decrease the flow rate to allow for better equilibration between the stationary and mobile phases, which can improve resolution.[2] | |
| Peak Tailing / Streaking | Strong interaction between the basic amine and acidic silanol groups on the silica surface.[1] | Add a basic modifier like triethylamine (TEA) (0.1-1% v/v) to your eluent system. The TEA will preferentially interact with the acidic sites on the silica.[1][4] |
| Solvent used to dissolve the sample is too polar. | Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent. If a very polar solvent is required for solubility, use the dry loading method.[5][10] | |
| Low Product Yield | Product is degrading on the acidic silica gel column. | Confirm stability with a 2D TLC test.[1] If unstable, deactivate the silica gel by pre-treating it with a TEA-containing solvent system, or switch to a more inert stationary phase like neutral alumina.[5][6] |
| Incomplete elution; product is still on the column. | After the main fractions are collected, flush the column with a much more polar solvent system (e.g., 5-10% methanol in dichloromethane) to elute any remaining highly retained compounds. | |
| Product loss during workup or solvent removal. | Ensure all transfers are quantitative by rinsing glassware.[12] Use care when using a rotary evaporator, especially if the product is volatile.[12] | |
| Compound Not Moving (Rf = 0) | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes).[2] |
| The compound is strongly adsorbed to the silica due to its basicity. | Add a basic modifier (e.g., 0.1-1% TEA) to the eluent to reduce the strong interaction with the silica gel.[2] | |
| Compound Elutes Too Quickly (Rf ≈ 1) | The eluent is too polar. | Start with a less polar eluent system (e.g., a higher percentage of hexanes) and gradually increase the polarity via a gradient elution.[2] |
| Cracks or Channels in Silica Bed | Improper packing of the column; silica gel ran dry. | Pack the column carefully as a uniform slurry to avoid air bubbles.[2] Never let the solvent level drop below the top of the silica bed.[2] |
Experimental Protocols
Protocol 1: Standard Column Chromatography Purification
This protocol provides a general guideline and should be optimized for each specific analog based on TLC analysis.
1. Thin Layer Chromatography (TLC) Analysis:
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Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto a silica gel TLC plate.
-
Develop the plate in a chamber with a pre-determined solvent system (e.g., Hexane:Ethyl Acetate). Test various ratios to find the optimal system.
-
For these basic analogs, it is recommended to prepare the mobile phase with 0.5-1% triethylamine (v/v).[4]
-
Visualize the spots under UV light. The ideal solvent system will give the product an Rf value of approximately 0.2-0.35 and show good separation from impurities.[8]
2. Column Preparation (Wet Packing):
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[3][4]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.[2]
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry. [2][4]
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[4][10] Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Dry Loading (Recommended for samples with poor solubility in the eluent): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 5-10 times the mass of the sample) to this solution.[10] Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[2][10] Carefully add this powder to the top of the packed column.[2]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution, starting with the low-polarity solvent system determined by TLC. If impurities are close to the product, a gradient elution (gradually increasing the polarity by adding more of the polar solvent) is recommended.[2][9]
-
Maintain a steady flow rate.
-
Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Monitor the separation by analyzing the collected fractions with TLC.[4][9]
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.[4]
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common chromatography issues.
Experimental Workflow
Caption: General workflow for purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. rroij.com [rroij.com]
- 8. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. 2-Bromo-3-chloropyridin-4-amine | 610277-13-9 [sigmaaldrich.com]
- 12. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to LC-MS Analysis of a 2-Bromo-4-chloropyridin-3-amine Reaction Mixture
For researchers and professionals in drug development, the precise analysis of reaction mixtures is paramount to ensure the purity, safety, and efficacy of synthesized compounds. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of a 2-Bromo-4-chloropyridin-3-amine reaction mixture, a common intermediate in pharmaceutical synthesis. We present supporting experimental data and protocols to aid in method selection and optimization.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents. Monitoring its formation and the associated impurity profile is critical for process control and quality assurance. LC-MS is a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the separation and identification of the target compound, starting materials, byproducts, and degradation products.[1][2][3][4] This guide compares different LC-MS approaches and alternative analytical techniques to provide a comprehensive resource for method development.
Comparative Analysis of LC-MS Conditions
The following table summarizes the performance of three different hypothetical LC-MS methods for the analysis of a this compound reaction mixture. The data highlights the trade-offs between speed, resolution, and sensitivity.
| Parameter | Method A: Rapid Screening (UPLC-QDa) | Method B: High-Resolution Analysis (UHPLC-Orbitrap) | Method C: Standard HPLC-Quadrupole |
| Column | C18, 1.7 µm, 2.1 x 50 mm | C18, 1.8 µm, 2.1 x 100 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 2 min | 10-90% B in 10 min | 20-80% B in 15 min |
| Flow Rate | 0.6 mL/min | 0.4 mL/min | 1.0 mL/min |
| Analysis Time | 3 min | 15 min | 20 min |
| Resolution (Main Peak vs. Impurity 1) | 1.5 | 3.2 | 1.8 |
| Sensitivity (LOD for Main Peak) | 5 ng/mL | 0.5 ng/mL | 10 ng/mL |
| Mass Accuracy | N/A (Nominal Mass) | < 2 ppm | N/A (Nominal Mass) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation
-
Accurately weigh 1 mg of the crude reaction mixture.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
-
Dilute the filtered solution 100-fold with the initial mobile phase composition for analysis.
LC-MS Method A: Rapid Screening (UPLC-QDa)
-
LC System: Waters ACQUITY UPLC I-Class
-
MS System: Waters ACQUITY QDa Mass Detector
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Column Temperature: 40 °C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 0.5 minutes, and return to initial conditions.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 1 µL
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Range: m/z 50-500
LC-MS Method B: High-Resolution Analysis (UHPLC-Orbitrap)
-
LC System: Thermo Scientific Vanquish UHPLC
-
MS System: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer
-
Column: Hypersil GOLD, 1.8 µm, 2.1 x 100 mm
-
Column Temperature: 45 °C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Ionization Mode: ESI+
-
Resolution: 60,000
-
Scan Range: m/z 100-800
LC-MS Method C: Standard HPLC-Quadrupole
-
LC System: Agilent 1260 Infinity II HPLC
-
MS System: Agilent 6120 Single Quadrupole LC/MS
-
Column: ZORBAX Eclipse Plus C18, 5 µm, 4.6 x 150 mm
-
Column Temperature: 35 °C
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI+
-
Scan Range: m/z 100-600
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
References
Comparative Reactivity of 2-Bromopyridines vs. 2-Chloropyridines in Cross-Coupling Reactions
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Executive Summary: In the landscape of synthetic chemistry, 2-halopyridines are indispensable building blocks for the construction of complex molecules in pharmaceuticals and materials science. The choice between a 2-bromopyridine and a 2-chloropyridine substrate in cross-coupling reactions is a critical decision that impacts reaction efficiency, catalyst selection, and overall cost. This guide provides an objective, data-driven comparison of their reactivity. Generally, 2-bromopyridines exhibit higher reactivity than their 2-chloro counterparts in standard palladium-catalyzed cross-coupling reactions. This is primarily due to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. Consequently, the often rate-limiting oxidative addition step of the catalyst into the C-X bond proceeds more readily for bromides, frequently allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, advancements in catalyst technology have developed highly active systems capable of efficiently activating the more robust C-Cl bond, making 2-chloropyridines a viable and often more economical alternative.
Fundamental Principles of Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. The catalytic cycle is initiated by the oxidative addition of a Pd(0) complex into the C-X bond. The energy required to break this bond influences the kinetics of this crucial step.
The established trend for halogen reactivity is: I > Br > Cl > F .[1]
This trend is directly correlated with the average bond energies:
The weaker C-Br bond requires less energy to cleave, leading to a faster rate of oxidative addition compared to the C-Cl bond.[1] This fundamental difference is the primary determinant of the observed reactivity patterns. A specific challenge with 2-halopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can inhibit its activity.[5] The choice of sterically bulky and electron-rich ligands is often critical to mitigate this catalyst poisoning effect.[5][6]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Quantitative Reactivity Comparison
The following tables summarize representative experimental data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Note that reaction conditions are not always identical across different studies; this data is intended to illustrate general trends based on analogous systems.[1]
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction forms C-C bonds. As anticipated, 2-bromopyridines generally couple under milder conditions or with lower catalyst loadings than 2-chloropyridines.[1] However, highly active catalyst systems with specialized ligands can achieve excellent yields for chloro-substrates.[6]
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 | [1] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~92 | [6][7] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1), P(t-Bu)₃ (2) | K₃PO₄ | Toluene | 80 | 4 | 98 | [6] |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(PEPPSI)-IPr (1) | K₃PO₄ | t-Amyl-OH | 110 | 16 | 94 | [6] |
Table 2: Buchwald-Hartwig Amination
This reaction forms C-N bonds. The reactivity trend of I > Br > Cl is particularly evident here.[8] The coupling of 2-chloropyridines often necessitates more specialized, sterically hindered ligands to prevent catalyst deactivation and promote the challenging oxidative addition.[5]
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (2), Xantphos (4) | NaOtBu | Toluene | 90 | 16 | ~90 | [1][8] |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ (2), RuPhos (4) | K₂CO₃ | t-BuOH | 110 | 24 | ~85 | [1][5] |
| 2-Bromopyridine | N-Methylaniline | Pd(OAc)₂ (1), BINAP (1.5) | Cs₂CO₃ | Toluene | 100 | 8 | 97 | [5] |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ (2), XPhos (4) | NaOtBu | Dioxane | 110 | 18 | ~88 | [9] |
Table 3: Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes. The higher reactivity of the C-Br bond is also clear in this transformation.[1] While couplings with 2-chloropyridines are possible, they often require higher temperatures and more robust catalyst systems to achieve comparable efficiency.[10][11]
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2-Bromo-3-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [12] |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5), CuI (10) | i-Pr₂NH | Toluene | 100 | 24 | ~75 | [1][10] |
| 2-Bromopyridine | 1-Octyne | Pd(PPh₃)₄ (2), CuI (4) | Et₃N | THF | 65 | 6 | 91 | [10] |
| 2-Chloropyridine | 1-Octyne | Pd₂(dba)₃ (2), XPhos (4), CuI (5) | Cs₂CO₃ | Dioxane | 120 | 18 | ~70 | [1][11] |
Experimental Protocols
The following are generalized protocols that serve as a robust starting point. Optimization for specific substrates is highly recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine
This protocol is adapted for the more challenging 2-chloropyridine substrate, employing a highly active catalyst system.
-
Reaction Setup: To an oven-dried reaction vessel, add the 2-chloropyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Adapted from BenchChem Application Notes.[7][13]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Halopyridine
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the 2-bromopyridine (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), Pd₂(dba)₃ (2 mol%), and a suitable bulky phosphine ligand (e.g., Xantphos, 4 mol%) to an oven-dried reaction vessel.
-
Inert Atmosphere: Seal the vessel and ensure an inert atmosphere is maintained.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 16-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Adapted from protocols for challenging aminations.[5][14]
Protocol 3: General Procedure for Sonogashira Coupling of a 2-Halopyridine
-
Reaction Setup: To a reaction flask, add the 2-bromopyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv). Finally, add the terminal alkyne (1.1-1.2 equiv) via syringe.
-
Reaction: Stir the mixture at the desired temperature (can range from room temperature to 100 °C depending on substrate reactivity) for 3-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional ether. Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
Adapted from standard Sonogashira procedures.[10][12]
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. scirp.org [scirp.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Comparative Biological Activity of Substituted Pyridine Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of substituted pyridine analogs, focusing on their potential as anticancer agents. While direct comparative data on 2-Bromo-4-chloropyridin-3-amine analogs is limited in publicly available literature, this guide presents a comprehensive evaluation of a closely related and well-documented class of pyridine-based compounds: pyridine-bridged combretastatin analogs. The data and protocols herein serve as a valuable resource for researchers engaged in the discovery and development of novel pyridine-based therapeutics.
In Vitro Anticancer Activity
The antiproliferative activity of a series of pyridine-bridged combretastatin-A4 (CA-4) analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to assess the potency of each analog. A lower IC50 value indicates a more potent compound.
The following table summarizes the in vitro growth inhibition IC50 values for a selection of these analogs against three human cancer cell lines: MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).[1]
| Compound ID | Phenyl Ring A Substitution | Phenyl Ring B Substitution | Linker | MDA-MB-231 IC50 (nM) | A549 IC50 (nM) | HeLa IC50 (nM) |
| CA-4 | 3,4,5-trimethoxy | 4-hydroxy-3-methoxy | cis-alkene | 2.75 | - | - |
| 4h | 2,4-dimethoxy | 3-hydroxy-4-methoxy | 3-atom | 3.13 | - | - |
| 4s | 2,4-dimethoxy | 4-hydroxy | 3-atom | 4.56 | - | - |
| 4t | 3,4,5-trimethoxy | 4-hydroxy | 3-atom | 68.7 | - | - |
| 3c | 2,4-dimethoxy | 2,4-dimethoxy | 3-atom | Low nM | Low nM | Low nM |
Data is based on a study of pyridine-bridged combretastatin analogs.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols are representative of the key assays used to evaluate the biological activity of these pyridine analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells and is a common technique to measure the cytotoxic effects of chemical compounds.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MDA-MB-231, A549, HeLa) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations.
-
The culture medium from the seeded plates is replaced with the medium containing the test compounds, and the plates are incubated for an additional 48 to 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for another 2 to 4 hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
A solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The pyridine-bridged combretastatin analogs discussed in this guide exert their anticancer effects by targeting tubulin polymerization, a critical process in cell division. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Caption: Workflow for in vitro anticancer screening of pyridine analogs.
Caption: Mechanism of action for pyridine-based tubulin inhibitors.
References
Purity Assessment of Synthesized 2-Bromo-4-chloropyridin-3-amine: A Comparative Guide
For researchers and professionals in drug development, the purity of synthetic intermediates is paramount to ensure the reliability of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). 2-Bromo-4-chloropyridin-3-amine is a key building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.[1] This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, offering detailed experimental protocols and a comparative analysis with its structural isomers.
Plausible Synthesis and Potential Impurities
A likely synthetic route to this compound involves the bromination of 4-chloro-3-aminopyridine. This reaction, typically using a brominating agent like N-bromosuccinimide (NBS), can lead to several impurities. Understanding this synthetic pathway is crucial for developing appropriate analytical methods to detect and quantify potential contaminants.
Potential Impurities:
-
Starting Material: Unreacted 4-chloro-3-aminopyridine.
-
Isomeric Products: Bromination at other positions on the pyridine ring, such as 2-Bromo-4-chloro-5-aminopyridine.
-
Dibrominated Products: Addition of two bromine atoms to the pyridine ring.
-
By-products from Reagents: Succinimide (from NBS).
-
Residual Solvents: Acetonitrile, dichloromethane, etc., used during reaction and workup.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical technique for purity assessment depends on the nature of the expected impurities, required sensitivity, and accuracy. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy are the most common and effective methods for analyzing substituted pyridines.
| Technique | Principle | Advantages | Limitations | Ideal for Quantifying |
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution and sensitivity for non-volatile compounds, robust and reproducible for quantitative analysis. | Not suitable for volatile compounds, may require derivatization for some analytes. | Starting materials, isomeric impurities, dibrominated products. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for volatile and semi-volatile compounds, provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds. | Residual solvents, volatile by-products. |
| ¹H NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for absolute quantification (qNMR) without a reference standard for each impurity. | Lower sensitivity compared to HPLC, complex spectra for mixtures. | Structural confirmation of the main product, quantification of major impurities. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the quantitative purity assessment of this compound.
-
Instrumentation: HPLC system with a pump, autosampler, column compartment, and a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-20 min: 90% B; 20.1-25 min: 10% B (re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile impurities and residual solvents.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature: 50 °C, hold for 2 minutes; Ramp: 15 °C/min to 280 °C; Hold: 5 minutes at 280 °C.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized product in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used for structural confirmation and can be adapted for quantitative analysis (qNMR).
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis.
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay: 5 seconds (to ensure full relaxation of protons for quantitative analysis).
-
Number of Scans: 16 (or more to improve signal-to-noise).
-
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
Visualization of Workflows and Pathways
Caption: Experimental workflow for purity assessment.
Caption: Simplified kinase signaling pathway.
Comparison with Alternative Isomers
The purity of this compound can be compared with its structural isomers, which may be present as impurities or used as alternative building blocks.
| Compound | Structure | CAS Number | Typical Purity (%) | Key Distinguishing Feature in Analysis | Application Note |
| This compound | Chemical structure image of this compound | 357263-45-7 | >98 | Distinct HPLC retention time and ¹H NMR splitting pattern. | Versatile intermediate for kinase inhibitors. |
| 4-Bromo-2-chloropyridin-3-amine | Chemical structure image of 4-Bromo-2-chloropyridin-3-amine | 1354021-09-2 | >97 | Different HPLC retention time, characteristic shift of pyridine protons in ¹H NMR. | Alternative building block with potentially different reactivity in cross-coupling reactions. |
| 2-Bromo-3-chloropyridin-4-amine | Chemical structure image of 2-Bromo-3-chloropyridin-4-amine | 610277-13-9 | >95 | Elutes at a different time in HPLC, unique ¹H NMR spectrum due to altered substituent positions. | May be used to synthesize isomeric final products with different biological activities. |
Note: The chemical structure images are placeholders and would be populated with actual 2D chemical structure diagrams in a final document.
Conclusion
A multi-technique approach is essential for the comprehensive purity assessment of synthesized this compound. HPLC is the workhorse for quantifying non-volatile impurities and determining the overall purity. GC-MS is crucial for identifying and quantifying residual solvents and other volatile components. ¹H NMR provides invaluable structural confirmation of the target compound and can be used for absolute quantification. By employing these methods in a complementary fashion, researchers can ensure the quality and consistency of this important synthetic intermediate, which is critical for the successful development of novel therapeutics.
References
X-ray crystallographic analysis of 2-Bromo-4-chloropyridin-3-amine derivatives
Comparative Analysis of Analytical Techniques
The characterization of novel compounds like 2-Bromo-4-chloropyridin-3-amine derivatives relies on a suite of analytical techniques. While X-ray crystallography provides unparalleled detail on the solid-state structure, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information about the molecular structure, functional groups, and molecular weight.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D molecular and crystal structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions. | Provides definitive structural elucidation. | Requires a suitable single crystal, which can be difficult to grow. |
| NMR Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C, etc.), connectivity, and stereochemistry in solution. | Non-destructive, provides detailed information about molecular structure in solution. | Can be complex to interpret for large molecules, less sensitive than MS. |
| IR Spectroscopy | Identification of functional groups present in a molecule. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Determines the molecular weight and elemental composition of a molecule. | High sensitivity, requires very small sample amounts. | Can cause fragmentation of the molecule, making interpretation complex. |
X-ray Crystallographic Data for a Representative Aminopyridine Complex
As a proxy for our target compound, we present the crystallographic data for the distorted octahedral complex [Ni(3-NH2py)4Cl2], which contains the related 3-aminopyridine (3-NH2py) ligand.[1] This data showcases the type of precise structural information that can be obtained from a successful crystallographic analysis.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 7.6428(8) |
| b (Å) | 8.5384(8) |
| c (Å) | 9.8610(13) |
| α (°) | 73.920(4) |
| β (°) | 70.149(3) |
| γ (°) | 71.036(2) |
| R-factor | 4.48% |
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction follows a well-established protocol. The primary steps are outlined below.
-
Crystal Growth : The first and often most challenging step is to grow a high-quality single crystal of the compound of interest. This can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution : The collected diffraction data is used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement : The initial model of the crystal structure is refined by adjusting atomic positions and other parameters to achieve the best possible fit with the experimental data. The quality of the final structure is often judged by the R-factor, with lower values indicating a better fit.[1]
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental process and the decision-making involved in characterization, the following diagrams are provided.
References
A Comparative Guide to Palladium Catalysts for the Coupling of 2-Bromo-4-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of halogenated pyridines is a cornerstone in the synthesis of novel pharmaceuticals and functional materials. 2-Bromo-4-chloropyridin-3-amine serves as a versatile building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization, primarily at the more reactive C-Br position. This guide provides a comparative overview of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this substrate and its close analogs, supported by experimental data to facilitate catalyst selection and reaction optimization.
Principle of Selectivity: C-Br vs. C-Cl Reactivity
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step in the catalytic cycle. The reactivity of halopyridines in this step generally follows the order: C-I > C-Br > C-Cl. This trend is attributed to the decreasing bond strength of the carbon-halogen bond down the group. Consequently, for this compound, palladium catalysts will preferentially react at the C-Br bond under appropriate conditions, leaving the C-Cl bond intact for potential subsequent transformations.
Comparative Performance of Palladium Catalysts
The choice of the palladium precursor, ligand, base, and solvent system is crucial for achieving high yields and selectivity. Below is a comparative summary of various palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, based on data from analogous substituted pyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For the coupling of arylboronic acids with this compound, the selection of a suitable catalyst system is key to efficient transformation at the C-2 position.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 | Effective for various bromopyridines, a classic choice.[1] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 | Microwave conditions can significantly reduce reaction times.[1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate | Effective for less reactive chlorides, suggesting high reactivity for bromides.[2] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 92 | A reliable catalyst for coupling of chloropyridines, indicating excellent performance for bromopyridines.[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental tool for the synthesis of C-N bonds, allowing for the introduction of a wide range of amine functionalities. The use of bulky, electron-rich phosphine ligands is critical for high efficiency.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80-100 | 2-24 | 55-98 | A practical system for the amination of 2-bromopyridines with volatile amines.[4] |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 8 | ~92 | A common and effective catalyst system for a broad range of amines.[5] |
| Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 0.17 (MW) | >95 | Highly active catalyst, particularly under microwave irradiation.[6][7][8] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | 100 | 18 | High | Effective for sterically demanding amines.[9] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds between a terminal alkyne and an aryl halide. This reaction is typically co-catalyzed by a copper(I) salt.
| Catalyst System (Pd Source / Ligand / Co-catalyst) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | Highly efficient system for 2-amino-3-bromopyridines.[10][11] |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | ~88 | A classic and reliable catalyst system.[5] |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 3 | ~89 | Mild reaction conditions, suitable for sensitive substrates.[12] |
| (AllylPdCl)₂ / P(t-Bu)₃ | DABCO | MeCN | RT | 0.5 | 85 | Copper-free conditions can prevent alkyne homocoupling.[5] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the coupling reactions of this compound.
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the mixture to 85-100 °C and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
General Buchwald-Hartwig Amination Protocol
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.5 equiv.) to a dry Schlenk tube. Add anhydrous, degassed solvent (e.g., Toluene) and stir for a few minutes.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for the required time, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[1][6]
General Sonogashira Coupling Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N). Stir for 30 minutes.
-
Reagent Addition: Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Work-up: After cooling, perform a standard aqueous work-up and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.[10][11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. scirp.org [scirp.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
A Comparative Spectroscopic Guide to 2-Bromo-4-chloropyridin-3-amine and Its Isomers
Spectroscopic Data Summary
The following tables present a summary of the expected and, where available, reported spectroscopic data for 2-Bromo-4-chloropyridin-3-amine and its potential isomers. This data is intended to serve as a reference for experimental verification.
Table 1: ¹H NMR Spectral Data (Predicted)
| Compound | Predicted Chemical Shift (δ, ppm) and Multiplicity |
| This compound | H-5: ~7.8-8.0 (d), H-6: ~8.1-8.3 (d), -NH₂: broad singlet |
| 4-Bromo-2-chloropyridin-3-amine | H-5: ~7.2-7.4 (d), H-6: ~7.9-8.1 (d), -NH₂: broad singlet |
| 2-Bromo-6-chloropyridin-3-amine [1] | H-4: ~7.0-7.2 (d), H-5: ~7.3-7.5 (d), -NH₂: broad singlet |
Note: Predicted values are based on the analysis of related aminopyridine structures. The exact chemical shifts and coupling constants will be dependent on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | Predicted Chemical Shift (δ, ppm) |
| This compound | C-2, C-3, C-4, C-5, C-6 (specific assignments require experimental data) |
| 4-Bromo-2-chloropyridin-3-amine | C-2, C-3, C-4, C-5, C-6 (specific assignments require experimental data) |
| 2-Bromo-6-chloropyridin-3-amine | C-2, C-3, C-4, C-5, C-6 (specific assignments require experimental data) |
Note: The relative positions of the carbon signals will be influenced by the electronegativity and position of the bromine, chlorine, and amine substituents.
Table 3: Infrared (IR) Spectroscopy Data (Expected)
| Compound | Expected Characteristic Absorption Bands (cm⁻¹) |
| This compound | ~3450-3300 (N-H stretch), ~1640-1600 (N-H bend), ~1550-1450 (C=C, C=N stretch), ~850-750 (C-Cl stretch), ~650-550 (C-Br stretch) |
| Isomers | Similar characteristic bands are expected, with minor shifts in frequency due to the different electronic environments of the functional groups. |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Expected [M]⁺ and Isotopic Pattern |
| This compound [2] | C₅H₄BrClN₂ | ~207.46 g/mol | A characteristic isotopic cluster for the molecular ion due to the presence of ⁷⁹Br/⁸¹Br (approx. 1:1 ratio) and ³⁵Cl/³⁷Cl (approx. 3:1 ratio). |
| 4-Bromo-2-chloropyridin-3-amine | C₅H₄BrClN₂ | ~207.46 g/mol | Similar isotopic cluster to the above isomer. |
| 2-Bromo-6-chloropyridin-3-amine [1] | C₅H₄BrClN₂ | ~207.46 g/mol | Similar isotopic cluster to the above isomers. Mass spectrometry analysis has shown m/z = 206.96 ([M+H]⁺), consistent with the isotopic distribution pattern of Cl and Br[1]. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Instrumentation and Acquisition :
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Tune and shim the instrument to achieve optimal resolution and lineshape.
-
¹H NMR : Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[3]
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference.
-
Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.
-
Sample Preparation (ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.[4]
-
Ensure good contact between the sample and the crystal surface.
-
-
Instrumentation and Acquisition :
-
Data Processing :
-
The instrument software will perform a Fourier transform on the interferogram to generate the infrared spectrum.
-
The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
-
Sample Introduction :
-
The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.[5]
-
-
Ionization :
-
Mass Analysis and Detection :
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of each ion.
-
-
Data Analysis :
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and the characteristic isotopic distribution of bromine and chlorine to confirm the elemental composition and aid in structural elucidation.[8]
-
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the this compound isomers.
Caption: Workflow for the spectroscopic analysis and comparison of isomers.
References
- 1. 2-Bromo-6-chloropyridin-3-amine | 1050501-88-6 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Analysis for Reaction Monitoring of 2-Bromo-4-chloropyridin-3-amine
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. 2-Bromo-4-chloropyridin-3-amine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for monitoring its reactions, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) stands out as a premier technique for the quantitative analysis of reaction progress involving this compound. Its high resolution and sensitivity allow for the accurate measurement of the consumption of starting materials and the formation of products and byproducts.
Comparison of Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for reaction monitoring. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, speed, or structural information.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Differential partitioning of analytes between a stationary and a liquid mobile phase. | Differential migration of analytes on a solid stationary phase using a liquid mobile phase. | Separation by HPLC followed by mass-based detection. |
| Data Output | Quantitative (concentration) and qualitative (retention time). | Qualitative (Rf value) and semi-quantitative (spot size/intensity). | Quantitative (concentration) and structural (mass-to-charge ratio). |
| Resolution | High to very high. | Low to moderate. | High to very high. |
| Sensitivity | High (ng to pg range). | Moderate (µg to ng range). | Very high (pg to fg range). |
| Analysis Time | 5-30 minutes per sample. | 5-20 minutes per plate (multiple samples). | 5-30 minutes per sample. |
| Cost | High initial investment, moderate running costs. | Very low cost. | Very high initial investment, high running costs. |
| Best For | Accurate quantitative analysis of reaction kinetics, impurity profiling. | Rapid, qualitative checks of reaction completion. | Identification of unknown products and byproducts, quantitative analysis. |
Experimental Protocols
Representative HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing a specific method for monitoring reactions involving this compound. Optimization may be required based on the specific reaction mixture. The basic nature of the pyridine nitrogen often necessitates the use of an acidic mobile phase modifier to ensure good peak shape.[1][2]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 5 µL.
Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of a 50:50 mixture of acetonitrile and water (e.g., 1 mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Alternative Method: Thin-Layer Chromatography (TLC)
TLC is a cost-effective and rapid method for qualitatively monitoring reaction progress.[4]
Materials:
-
Silica gel TLC plates with a fluorescent indicator (F254).
-
TLC developing chamber.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3) is a common starting point; the polarity can be adjusted based on the compounds of interest. Adding a small amount of triethylamine (0.1-1%) can improve the spot shape for basic compounds like pyridines.[2]
Procedure:
-
Using a pencil, draw a starting line about 1 cm from the bottom of the TLC plate.
-
Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the starting line.
-
Place the plate in the developing chamber containing the mobile phase.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Visualizing the Workflow and Reaction
The following diagrams illustrate the logical flow of HPLC analysis and a potential reaction pathway for this compound.
Caption: Workflow for HPLC reaction monitoring.
Caption: A potential Suzuki coupling reaction.[5]
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4-chloropyridin-3-amine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-4-chloropyridin-3-amine (CAS No. 357263-45-7). Adherence to these procedures is critical for ensuring personnel safety and environmental compliance within research and development settings.
This compound is classified as a hazardous substance. Based on the Global Harmonized System (GHS), it is harmful if swallowed, causes skin irritation, can cause serious eye damage, and may cause respiratory irritation.[1] Proper handling and disposal are paramount to mitigate these risks.
Key Safety and Handling Data
A summary of the key safety data for this compound is provided in the table below. This information is critical for risk assessment prior to handling and disposal.
| Property | Value | Reference |
| CAS Number | 357263-45-7 | [1] |
| Molecular Formula | C₅H₄BrClN₂ | |
| Physical Form | Powder | [1] |
| GHS Pictograms | ||
| Signal Word | Danger | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [1] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P330, P362, P403+P233, P405, P501 | [1] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound as well as any grossly contaminated materials (e.g., weighing paper, contaminated gloves, absorbent materials from spills).
Personal Protective Equipment (PPE)
Prior to handling the waste, ensure proper PPE is worn. This includes:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.
-
Eye/Face Protection: Safety goggles or a face shield.
-
Skin and Body Protection: A laboratory coat and, if necessary, additional impervious clothing.
-
Respiratory Protection: In cases of potential dust generation or inadequate ventilation, use a NIOSH-approved respirator with an appropriate filter (e.g., A-P2).[2]
Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Designate a specific hazardous waste container for "Halogenated Organic Solids." Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[3][4][5]
-
The container must be:
-
Carefully place the solid waste and any contaminated disposable materials into the designated container. Avoid generating dust during transfer.[7][8]
-
For spills, use an inert absorbent material to collect the substance, then place the contaminated material into the hazardous waste container.[2] Do not allow the product to enter drains.[2][7]
Waste Container Labeling
Properly label the hazardous waste container immediately upon adding the first material.
-
The label must clearly state "HAZARDOUS WASTE" .[5]
-
Include the full chemical name: "this compound" .[5]
-
List all constituents and their approximate percentages.
-
Indicate the date accumulation started.
-
Include the name of the principal investigator and laboratory location.
Storage of Chemical Waste
-
Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[4]
-
The storage area should be secure, clearly marked, and away from incompatible materials.[2][8]
-
Ensure the container is stored in a manner that prevents spills or leaks, such as within secondary containment.[5][6]
Final Disposal
-
Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed environmental waste management contractor.[3][8]
-
Do not dispose of this chemical in the regular trash or down the sanitary sewer.[8] All disposal must be in accordance with local, state, and federal regulations.[8]
Disposal of Empty Containers
An empty container that held this compound must also be disposed of as hazardous waste unless it has been properly decontaminated.
-
For highly toxic chemicals, the first three rinses of the container must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, the container may be disposed of according to institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the key steps and decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 357263-45-7 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. angenechemical.com [angenechemical.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-Bromo-4-chloropyridin-3-amine
Essential Safety and Handling Guide for 2-Bromo-4-chloropyridin-3-amine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 357263-45-7). Adherence to these guidelines is essential for ensuring laboratory safety, minimizing exposure risk, and maintaining regulatory compliance. This compound is classified as hazardous and requires careful handling by trained personnel in a controlled laboratory environment.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1]
| Hazard Class | GHS Code | Description | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | GHS05 (Corrosion) |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can cause irritation.[5][6][7] |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[7] |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if engineering controls are insufficient.[5][8] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[9] |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ventilation: Ensure a chemical fume hood is operational and available.[5][6] Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Area Designation: Designate a specific area for handling the compound to contain potential spills.
Donning Personal Protective Equipment
-
Before handling, put on all required PPE as specified in the table above.
Handling the Compound
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.
-
Avoid Inhalation and Contact: Avoid breathing dust and direct contact with skin and eyes.[2][3]
-
Container Management: Keep the container tightly closed when not in use.[2][10]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Seek immediate medical attention.[10]
Spill Management
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[12]
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with cleanup.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Designate a specific, labeled waste container for "Halogenated Organic Solid Waste."[13]
-
Do not mix this waste with non-halogenated chemical waste.[13]
Waste Collection
-
Collect all waste, including the pure compound, contaminated materials (e.g., weighing paper, gloves, paper towels), and spill cleanup debris, in the designated hazardous waste container.[12][14]
Labeling of Waste Containers
-
Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
-
Storage of Chemical Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[13]
-
The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.[12]
Final Disposal
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[12]
-
All disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[12]
Disposal of Empty Containers
-
An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent.[13] The rinsate must be collected as hazardous waste.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. hsa.ie [hsa.ie]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
